DiSulfo-Cy5 alkyne
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C35H40KN3O7S2 |
|---|---|
分子量 |
717.9 g/mol |
IUPAC 名称 |
potassium (2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C35H41N3O7S2.K/c1-7-21-36-33(39)16-12-9-13-22-38-30-20-18-26(47(43,44)45)24-28(30)35(4,5)32(38)15-11-8-10-14-31-34(2,3)27-23-25(46(40,41)42)17-19-29(27)37(31)6;/h1,8,10-11,14-15,17-20,23-24H,9,12-13,16,21-22H2,2-6H3,(H2-,36,39,40,41,42,43,44,45);/q;+1/p-1 |
InChI 键 |
DNDUFOMSMKEYHS-UHFFFAOYSA-M |
产品来源 |
United States |
Foundational & Exploratory
DiSulfo-Cy5 Alkyne: A Technical Guide for Advanced Research Applications
Introduction
DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye that has become an indispensable tool in modern biological research. Its core utility lies in its terminal alkyne group, which enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1] This highly efficient and bioorthogonal ligation method allows for the precise and stable labeling of azide-modified biomolecules, including proteins, nucleic acids, and glycans. The presence of two sulfonate groups significantly enhances the hydrophilicity of the dye, making it highly soluble in aqueous buffers and reducing non-specific binding in complex biological samples.[2][3] This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
This compound is a member of the cyanine (B1664457) dye family, known for their high extinction coefficients and good quantum yields.[2] Its spectral properties are nearly identical to those of other Cy5-based fluorescent dyes and Alexa Fluor® 647, making it compatible with a wide range of fluorescence-based instrumentation.[4]
| Property | Value | Reference |
| Molecular Formula | C35H40N3NaO7S2 | [2] |
| Molecular Weight | 701.8 g/mol | [2] |
| Excitation Maximum (λex) | 646 nm | [2] |
| Emission Maximum (λem) | 662 nm | [2] |
| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.28 | [2] |
| Solubility | Water, DMSO, DMF | [2] |
Core Application: Click Chemistry Labeling
The primary application of this compound is the fluorescent labeling of azide-containing biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, proceeding readily in aqueous environments at room temperature. The resulting triazole linkage is highly stable, ensuring a permanent fluorescent tag on the target molecule.
Experimental Protocols
General Protocol for Labeling Azide-Modified Proteins in Cell Lysate
This protocol provides a starting point for the fluorescent labeling of azide-modified proteins within a complex cell lysate.
Materials:
-
Azide-modified protein lysate (1-5 mg/mL)
-
This compound stock solution (2.5 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
THPTA ligand solution (100 mM in water)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)
Procedure:
-
In a microfuge tube, combine 50 µL of the protein lysate with 90 µL of PBS.
-
Add 20 µL of the 2.5 mM this compound stock solution and vortex briefly.
-
Add 10 µL of the 100 mM THPTA solution and vortex.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex.
-
To initiate the reaction, add 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The DiSulfo-Cy5 labeled proteins are now ready for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.
Protocol for Labeling Azide-Modified Oligonucleotides
This protocol is suitable for the fluorescent labeling of synthetically produced oligonucleotides containing an azide (B81097) modification.
Materials:
-
Azide-modified oligonucleotide
-
This compound stock solution (10 mM in DMSO)
-
Click chemistry buffer (e.g., 1.5x containing copper(II), triethylammonium (B8662869) acetate (B1210297) pH 7, and DMSO)
-
Ascorbic acid solution (50 mM in water, freshly prepared)
-
Nuclease-free water
Procedure:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired concentration.
-
In a reaction tube, combine the oligonucleotide solution with the click chemistry buffer.
-
Add the this compound stock solution (typically a 1.5-fold molar excess over the oligonucleotide) and vortex.
-
Add the freshly prepared ascorbic acid solution (typically to a final concentration of 1 mM).
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
The labeled oligonucleotide can be purified by methods such as ethanol (B145695) precipitation or HPLC.
Advanced Application: "Click-DIGE" for Glycoprotein (B1211001) Analysis
A powerful application of alkyne-functionalized cyanine dyes is in "Click-Difference Gel Electrophoresis (DIGE)". This technique allows for the specific analysis of post-translationally modified proteins, such as glycoproteins, within a complex sample.[5] In this workflow, cells are metabolically labeled with an azido-sugar, which is incorporated into glycoproteins. Subsequently, the azide-modified glycoproteins are fluorescently tagged with size- and charge-matched alkyne-Cy3 and alkyne-Cy5 dyes (this compound can be used as the Cy5 component). This allows for the differential analysis of glycosylation patterns between different biological samples on a single 2D gel.[5]
Application in O-GlcNAcylation Research
The study of O-GlcNAcylation, a dynamic post-translational modification, greatly benefits from the use of this compound. A common workflow involves the chemoenzymatic labeling of O-GlcNAc-modified proteins. In this approach, a mutant galactosyltransferase (Gal-T1 Y289L) is used to transfer an azide-modified galactose (GalNAz) to O-GlcNAc sites on proteins. These newly introduced azide groups can then be specifically labeled with this compound for fluorescent detection and quantification. This method allows for the sensitive and specific analysis of O-GlcNAcylation on individual proteins or on a proteome-wide scale.
Quantitative Data and Performance
The performance of this compound is comparable to other far-red fluorescent dyes, with the added advantage of its utility in click chemistry. When compared to spectrally similar dyes like Alexa Fluor 647, Cy5 dyes can exhibit higher signal intensities in certain applications, though they may be less photostable.[6] The choice of dye often depends on the specific experimental conditions and the required balance between brightness and photostability.
| Parameter | DiSulfo-Cy5 | Alexa Fluor 647 | Key Considerations | Reference |
| Brightness | High | High | Cy5 can be brighter but may be more susceptible to self-quenching at high labeling densities. | [7] |
| Photostability | Moderate | High | Alexa Fluor 647 is generally more photostable, which is advantageous for long-term imaging. | [6][7] |
| Ozone Sensitivity | Sensitive | Less Sensitive | Cy5 dyes are known to be sensitive to ozone, which can lead to signal degradation. | |
| Labeling Chemistry | Click Chemistry (Alkyne) | Primarily NHS ester, Maleimide | This compound is specifically designed for bioorthogonal labeling of azide-modified molecules. | [2] |
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules in a wide range of research applications. Its high water solubility, bright far-red fluorescence, and, most importantly, its ability to participate in highly specific and efficient click chemistry reactions make it an ideal choice for labeling proteins, nucleic acids, and glycans in complex biological systems. The detailed protocols and application workflows provided in this guide offer a solid foundation for researchers to incorporate this compound into their experimental designs, enabling advanced studies in proteomics, glycomics, and other areas of molecular and cellular biology. As with any fluorescent probe, careful consideration of its specific properties and optimization of experimental conditions are crucial for achieving high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to DiSulfo-Cy5 Alkyne: Principle of Fluorescence and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of DiSulfo-Cy5 alkyne, a fluorescent probe widely utilized in biological research and drug development. We will delve into the core principles of its fluorescence, its chemical reactivity, and its application in labeling biomolecules through bioorthogonal chemistry. This document details the photophysical properties, experimental considerations, and key applications of this versatile tool.
Core Principles of this compound
This compound is a member of the cyanine (B1664457) dye family, specifically an analogue of Cy5®.[1] Its structure is engineered for high performance in aqueous environments, a critical requirement for most biological experiments. The functionality of the molecule is derived from three key components: the cyanine core, the sulfonate groups, and the terminal alkyne.
-
Cyanine Fluorophore Core: The fluorescence originates from the Cy5 core, which consists of two indole (B1671886) rings connected by a polymethine chain. This extended π-conjugated system is responsible for the dye's strong absorption and emission in the far-red region of the spectrum.[2] This spectral profile is advantageous for biological imaging as it minimizes interference from cellular autofluorescence. The brightness and photostability of the Cy5 core make it suitable for imaging even low-abundance targets.[2]
-
Dual Sulfonate Groups (DiSulfo): A key feature of this probe is the presence of two sulfonate (-SO₃⁻) groups. These groups are highly polar and impart excellent water solubility to the molecule.[3][] This hydrophilicity is crucial for bioconjugation, as it prevents the aggregation of dye molecules and reduces non-specific binding to biomolecules, leading to a higher signal-to-noise ratio in imaging and detection assays.[]
-
Terminal Alkyne Group: The molecule is functionalized with a terminal alkyne group (-C≡CH). This group serves as a reactive handle for covalent attachment to other molecules. Specifically, the alkyne is designed to react with an azide (B81097) group via a highly efficient and specific reaction known as the Azide-Alkyne Cycloaddition, a cornerstone of "click chemistry".[1][5]
Quantitative Spectroscopic Data
The performance of a fluorophore is defined by its photophysical properties. This compound exhibits a high extinction coefficient and a good quantum yield, resulting in bright fluorescence.[3][] Its spectral characteristics are nearly identical to other widely used far-red dyes like Alexa Fluor® 647.[2]
| Property | Value | Reference |
| Excitation Maximum (λabs) | 647 - 649 nm | [][6] |
| Emission Maximum (λem) | 663 - 672 nm | [][6] |
| Molar Extinction Coefficient (ε) | ~251,000 - 271,000 M⁻¹cm⁻¹ | [][6] |
| Quantum Yield (Φ) | ~0.28 | [] |
| Recommended Laser Lines | 633 nm or 647 nm | [2] |
| Fluorescence pH Sensitivity | Insensitive from pH 4 to 10 | [2] |
Principle of Bioconjugation: Click Chemistry
This compound is primarily used for the fluorescent labeling of biomolecules through a bioorthogonal reaction, meaning the reaction occurs efficiently in a biological system without interfering with native biochemical processes. The most common reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
In CuAAC, the terminal alkyne of the dye reacts with an azide group on a target biomolecule to form a stable triazole linkage.[2][5] This reaction is highly specific and efficient, requiring a copper(I) catalyst to proceed at a meaningful rate under biological conditions.[5] The selectivity of the azide-alkyne reaction allows for the precise labeling of target molecules that have been metabolically, enzymatically, or chemically engineered to contain an azide moiety.[7]
Experimental Protocols
The following is a generalized protocol for labeling an azide-modified protein with this compound using CuAAC. Concentrations and incubation times may require optimization depending on the specific protein and application.
Protocol 4.1: CuAAC Labeling of an Azide-Modified Protein
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound
-
DMSO (for dye stock solution)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in H₂O)
-
Reducing agent stock solution (e.g., 250 mM Sodium Ascorbate in H₂O, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 50 mM TBTA or THPTA in DMSO/H₂O)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Dilute the azide-modified protein to the desired reaction concentration (e.g., 1-5 mg/mL).
-
Ensure the Sodium Ascorbate solution is freshly prepared to maintain its reducing capacity.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the azide-modified protein.
-
Add the this compound stock solution to achieve a final molar excess (e.g., 5-10 fold excess over the protein).
-
Add the ligand (e.g., TBTA) to a final concentration of 1 mM.
-
Add the Copper(II) sulfate to a final concentration of 1 mM.
-
Initiate the reaction by adding the fresh Sodium Ascorbate to a final concentration of 5 mM. Gently mix the components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours. Protect the reaction from light to prevent photobleaching of the dye.
-
-
Purification:
-
Remove the unreacted dye and catalyst components from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or spin filtration.
-
-
Characterization and Storage:
-
Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~649 nm (for dye concentration).
-
Store the labeled protein at 4°C or -20°C, protected from light.
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. Bioconjugation application notes [bionordika.fi]
- 6. Sulfo-Cy5-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Water-Soluble DiSulfo-Cy5 Alkyne: Advantages and Applications
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. The choice of fluorophore and its conjugation chemistry can significantly impact the reliability and sensitivity of an experiment. Water-soluble DiSulfo-Cy5 alkyne has emerged as a superior tool for fluorescence-based applications, offering a range of advantages over its non-sulfonated counterparts. This guide explores the core benefits, quantitative properties, and key experimental protocols for utilizing this advanced fluorescent probe.
Core Advantages of this compound
The primary advantages of this compound stem from the two sulfonate groups integrated into its chemical structure. These groups impart high hydrophilicity, which translates into several practical benefits in a laboratory setting.
-
Enhanced Aqueous Solubility: Unlike traditional cyanine (B1664457) dyes that require organic co-solvents like DMSO or DMF for dissolution, this compound is readily soluble in water and aqueous buffers.[1][2] This simplifies the preparation of labeling reactions and is critical when working with sensitive proteins or other biomolecules that can be denatured by organic solvents.[2][]
-
Reduced Aggregation: The enhanced water solubility significantly reduces the tendency of the dye molecules to aggregate in aqueous solutions.[1][2] Dye aggregation is a common problem that can lead to fluorescence quenching, altering the photophysical properties of the fluorophore and resulting in unreliable quantification.
-
Minimized Non-Specific Binding: Hydrophobicity is a strong predictor of a dye's propensity for non-specific binding to surfaces and biomolecules.[4] The highly hydrophilic nature of this compound minimizes these undesirable interactions, leading to a significant reduction in background noise and a superior signal-to-noise ratio in imaging applications.[][5]
-
Biocompatibility and Versatility: The terminal alkyne group enables DiSulfo-Cy5 to be conjugated to azide-modified biomolecules via "click chemistry."[6][7] This reaction is highly specific, efficient, and can be performed under mild, biocompatible conditions, including in pure water over a wide pH range (4-11).[8][9]
Quantitative Data and Photophysical Properties
The selection of a fluorophore is often driven by its specific photophysical characteristics. This compound offers an excellent combination of brightness and far-red emission, which is advantageous for minimizing autofluorescence from biological samples.[10][11]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 - 650 nm | [12][13][14] |
| Emission Maximum (λem) | ~662 - 680 nm | [12][13][14] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | [7][12] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [7][12] |
| Molecular Weight (MW) | ~701.8 g/mol (sodium salt) | [12][15] |
| Solubility | Water, DMSO, DMF | [12][16] |
Logical Relationship: From Structure to Signal
The inherent chemical properties of this compound directly contribute to improved experimental outcomes, particularly in sensitive fluorescence microscopy applications.
Experimental Protocols
This compound is primarily used in click chemistry reactions for covalent labeling of azide-modified molecules. The two main approaches are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method offers fast reaction kinetics and is highly efficient for labeling proteins, nucleic acids, and other molecules in vitro.[8][17] The use of a water-soluble ligand like THPTA is recommended to stabilize the Cu(I) catalyst and improve reaction efficiency in aqueous media.[18]
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (e.g., PBS)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine your azide-modified biomolecule with the this compound. A 2-10 fold molar excess of the dye is typically recommended as a starting point.
-
Add the THPTA ligand solution to the tube.
-
Add the CuSO₄ solution to the reaction mixture and vortex briefly.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. Vortex the tube gently to ensure thorough mixing.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The labeled conjugate is now ready for purification to remove excess dye and reaction components. Purification can be achieved by methods such as ethanol (B145695) precipitation (for DNA), dialysis, or size-exclusion chromatography.[18][19]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction, making it ideal for applications in living cells or other biological systems where the cytotoxicity of copper is a concern.[] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) instead of a terminal alkyne to react spontaneously with an azide (B81097). For this protocol, the biomolecule would be modified with a strained alkyne, and a DiSulfo-Cy5 Azide would be used. However, the principle can be reversed if DiSulfo-Cy5 is modified with a strained alkyne. The workflow below assumes the common scenario of an azide-functionalized dye reacting with a DBCO-modified biomolecule.
Materials:
-
DiSulfo-Cy5 azide (or other azide-functionalized fluorophore)
-
Biomolecule modified with a strained alkyne (e.g., DBCO)
-
Biocompatible buffer (e.g., PBS, cell culture medium)
-
Microcentrifuge tubes or cell culture vessel
Procedure:
-
Prepare a solution of your DBCO-modified biomolecule in a biocompatible buffer.
-
Add the DiSulfo-Cy5 azide to the solution. The optimal molar ratio should be determined empirically but can start in the range of 2-10 fold excess of the dye.
-
Incubate the reaction mixture. Reaction times for SPAAC are generally longer than CuAAC and can range from 1 to 12 hours at room temperature or 37°C, depending on the specific strained alkyne used.[21]
-
The reaction proceeds spontaneously without the need for a catalyst.
-
For in vitro reactions, purify the labeled conjugate as described in the CuAAC protocol. For live-cell labeling, washing steps are typically performed to remove unbound dye before imaging.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. interchim.fr [interchim.fr]
- 8. bioclone.net [bioclone.net]
- 9. interchim.fr [interchim.fr]
- 10. mdpi.com [mdpi.com]
- 11. interchim.fr [interchim.fr]
- 12. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Click Chemistry [organic-chemistry.org]
- 18. broadpharm.com [broadpharm.com]
- 19. lumiprobe.com [lumiprobe.com]
- 21. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide to its Spectral Properties and Applications in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of DiSulfo-Cy5 alkyne, a fluorescent probe widely utilized in biological research and drug development. This document details its excitation and emission characteristics, provides established experimental protocols for its use in labeling and imaging, and illustrates a key signaling pathway where such fluorescent probes are instrumental.
Core Spectroscopic and Physical Properties
This compound is a water-soluble, far-red fluorescent dye equipped with an alkyne functional group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "Click Chemistry".[1][2] The two sulfonate groups confer excellent water solubility, minimizing aggregation and non-specific binding in aqueous environments, which is often a challenge with hydrophobic fluorescent dyes.[1][3]
The spectral characteristics of this compound make it an ideal candidate for various fluorescence-based applications, including fluorescence microscopy, flow cytometry, and in-gel analysis. Its excitation and emission profiles are well-separated from commonly used green and red fluorescent proteins, enabling multicolor imaging experiments.
The quantitative spectral and physical data for this compound and its closely related variant, Sulfo-Cy5 alkyne, are summarized in the table below.
| Property | This compound | Sulfo-Cy5 Alkyne | Reference |
| Excitation Maximum (λex) | 646 nm | 648 nm | [1][4] |
| Emission Maximum (λem) | 662 nm | 671 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | 250,000 cm⁻¹M⁻¹ | [1][4] |
| Fluorescence Quantum Yield (Φ) | 0.28 | Not specified | [1] |
| Molecular Weight | ~701.8 g/mol | ~787.96 g/mol | [1][4] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [1][4] |
Experimental Protocols
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules. This is typically achieved through metabolic labeling, where cells are cultured with an azide-containing analog of a natural building block (e.g., an amino acid or sugar), which is incorporated into newly synthesized proteins or glycans. The incorporated azide (B81097) then serves as a handle for reaction with the alkyne group of the dye.
Detailed Protocol for Labeling and Imaging of Azide-Modified Proteins in Mammalian Cells
This protocol outlines the metabolic labeling of proteins with an azide-containing amino acid, followed by fluorescent labeling with this compound and subsequent imaging by fluorescence microscopy.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Plate mammalian cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Wash the cells once with warm PBS.
-
Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Replace the medium with fresh methionine-free medium supplemented with an optimized concentration of L-azidohomoalanine (AHA) (typically 25-50 µM).
-
Incubate the cells for 4-16 hours under normal cell culture conditions to allow for the incorporation of AHA into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare the "Click" reaction cocktail immediately before use. For a 100 µL final volume per coverslip, combine the following in order:
-
This compound to a final concentration of 1-10 µM.
-
Copper(II) sulfate to a final concentration of 100 µM.
-
THPTA to a final concentration of 500 µM.
-
PBS to bring the volume to 90 µL.
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (for a final concentration of 10 mM).
-
Immediately add the reaction cocktail to the fixed and permeabilized cells on the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei by incubating with a DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for DAPI and Cy5 (Excitation: ~640-650 nm, Emission: ~660-670 nm).
-
Visualization of Cellular Processes
Fluorescently labeled biomolecules are powerful tools for visualizing and understanding complex cellular processes, such as signal transduction pathways. Below are diagrams illustrating the experimental workflow for labeling and a representative signaling pathway where a Cy5-labeled probe could be employed.
A common application for fluorescently labeled probes is the visualization of cell signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation, can be studied by labeling EGFR or its ligands with a fluorescent dye like Cy5.[5][6] This allows for the tracking of receptor dimerization, internalization, and downstream signaling events.
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of DiSulfo-Cy5 Alkyne in Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility and stability of DiSulfo-Cy5 alkyne, a water-soluble cyanine (B1664457) dye widely utilized in bioconjugation applications such as click chemistry. The document outlines the dye's key physicochemical properties, offers detailed experimental protocols for assessing its solubility and stability in various buffer systems, and presents recommendations for optimal handling and storage. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively incorporate this compound into their experimental workflows, ensuring reliable and reproducible results.
Introduction
This compound is a fluorescent probe belonging to the cyanine dye family, characterized by its bright far-red fluorescence and the presence of two sulfonate groups and a terminal alkyne moiety. The sulfonate groups confer high aqueous solubility, a critical feature for biological applications as it mitigates the need for organic co-solvents that can be detrimental to sensitive biomolecules.[1][2] The alkyne group enables covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3][4] Understanding the solubility and stability of this compound in commonly used biological buffers is paramount for its successful application in labeling proteins, nucleic acids, and other biomolecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₄₀N₃NaO₇S₂ | |
| Molecular Weight | 701.8 g/mol | [5] |
| Excitation Maximum (λex) | ~646 nm | [5] |
| Emission Maximum (λem) | ~662 nm | [5] |
| Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.28 | [5] |
| Solvents | Water, DMSO, DMF | [3][5][6] |
| Storage (Solid) | -20°C, protected from light | [6][7] |
Solubility of this compound
The presence of two sulfonate groups renders this compound highly soluble in aqueous solutions.[5][6] While precise quantitative solubility limits in various buffers are not extensively published and can be lot-dependent, the dye is generally considered to have "very high" solubility in water and common biological buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES.[6]
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes | Reference(s) |
| Water | Very High | The disulfonated nature of the molecule ensures excellent solubility. | [6] |
| DMSO | High | A common solvent for preparing concentrated stock solutions. | [3][6] |
| DMF | High | An alternative organic solvent for stock solution preparation. | [3][5][6] |
Factors Influencing Solubility
-
Buffer Composition and pH: While this compound is soluble across a wide pH range, extreme pH values may affect its long-term stability rather than immediate solubility. The fluorescence of sulfo-Cy5 dyes is reportedly insensitive to pH in the range of 4 to 10.[3][4]
-
Temperature: Temperature can influence solubility, although for highly soluble compounds like this compound, this effect is generally less pronounced within typical experimental temperature ranges.
-
Aggregation: At very high concentrations, cyanine dyes can form aggregates, which may lead to a decrease in fluorescence quantum yield and a shift in the absorption spectrum. The sulfonation of DiSulfo-Cy5 helps to mitigate aggregation in aqueous environments.[2]
Experimental Protocol for Determining Quantitative Solubility
This protocol outlines a method for determining the quantitative solubility of this compound in a specific buffer.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given buffer at a specified temperature.
Materials:
-
This compound (solid)
-
Buffer of interest (e.g., 1x PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer
-
Calibrated micropipettes
-
Microcentrifuge tubes
Methodology:
-
Prepare a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the buffer in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Incubate the tube at the desired temperature for at least 24 hours to ensure equilibrium is reached. Gently agitate the sample periodically.
-
-
Separate Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Quantify Soluble Dye:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the same buffer.
-
Measure the absorbance of each dilution at the dye's absorption maximum (~646 nm).
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (271,000 cm⁻¹M⁻¹), c is the concentration, and l is the path length (typically 1 cm), calculate the concentration of the dye in the undiluted supernatant. This concentration represents the quantitative solubility.
-
Stability of this compound
The stability of this compound is a critical factor for its successful use in experiments that may span several hours or days. The main factors affecting stability are chemical degradation (hydrolysis) and photodegradation (photobleaching).
Table 3: Factors Affecting the Stability of this compound
| Factor | Effect on Stability | Recommendations | Reference(s) |
| pH | Generally stable in the pH range of 4-10. Extreme pH values can lead to hydrolysis. | Use buffers within the recommended pH range. Prepare fresh solutions for critical experiments. | [3][4] |
| Temperature | Higher temperatures accelerate chemical degradation. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [6][7] |
| Light Exposure | Susceptible to photobleaching upon prolonged exposure to light, especially high-intensity light. | Protect dye solutions from light by using amber tubes or wrapping tubes in foil. Minimize light exposure during experiments. | [6] |
| Oxygen | The presence of molecular oxygen can contribute to photobleaching. | For highly sensitive applications, consider using oxygen scavengers in the buffer. | [8] |
Experimental Protocol for Assessing Chemical Stability
This protocol describes a method to evaluate the chemical stability of this compound in a specific buffer over time.
Objective: To quantify the degradation of this compound in a buffer at a specific temperature over a defined period.
Materials:
-
This compound solution of known concentration in the buffer of interest
-
Incubator or water bath set to the desired temperature
-
Spectrophotometer or HPLC with a UV-Vis detector
-
Amber microcentrifuge tubes
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the test buffer at a working concentration (e.g., 10 µM).
-
Aliquot the solution into multiple amber microcentrifuge tubes to avoid repeated sampling from the same stock.
-
-
Incubation:
-
Place the tubes in an incubator or water bath at the desired test temperature (e.g., 4°C, 25°C, 37°C).
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis.
-
Using a Spectrophotometer: Measure the absorbance of the solution at ~646 nm. A decrease in absorbance indicates degradation.
-
Using HPLC: Inject a sample onto a suitable C18 reverse-phase column. Monitor the elution profile at ~646 nm. The appearance of new peaks and a decrease in the area of the main dye peak indicate degradation.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound (based on absorbance or peak area) against time to determine the degradation rate and half-life.
-
Click Chemistry Application Workflow
The primary application of this compound is its use in click chemistry for labeling azide-containing molecules. A generalized workflow for this process is depicted below.
References
- 1. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 5. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
DiSulfo-Cy5 alkyne mechanism of action in click chemistry.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of DiSulfo-Cy5 alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. We will delve into the core principles of this powerful bioconjugation technique, providing detailed experimental methodologies and quantitative data to empower researchers in their scientific endeavors.
Introduction to Click Chemistry and this compound
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create only byproducts that can be easily removed, and are stereospecific. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. The CuAAC reaction is highly efficient and bioorthogonal, meaning it does not interfere with biological processes, making it an invaluable tool for bioconjugation.
This compound is a fluorescent probe ideally suited for click chemistry applications. It is a water-soluble cyanine (B1664457) dye containing a terminal alkyne group, enabling its covalent attachment to azide-modified molecules. Its key features include high hydrophilicity, a large extinction coefficient, and good quantum yield, making it a bright and photostable fluorophore for imaging and detection.
The Core Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a multi-step catalytic cycle with copper(I) as the active catalyst. This process exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The copper-catalyzed reaction is also highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.
The currently accepted mechanism involves the following key steps:
-
Formation of the Copper(I)-Acetylide Complex: The reaction initiates with the coordination of the copper(I) ion to the terminal alkyne of the DiSulfo-Cy5 molecule. This is followed by deprotonation to form a highly reactive copper(I)-acetylide intermediate.
-
Coordination of the Azide: The azide-containing molecule then coordinates to the copper center of the acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable five-membered triazolyl-copper species. Subsequent protonolysis cleaves the copper-carbon bond, releasing the triazole product and regenerating the copper(I) catalyst, which can then enter another catalytic cycle.
Quantitative Data
The efficiency and brightness of this compound are critical for its application. The following table summarizes its key quantitative properties. The kinetics of the CuAAC reaction are highly dependent on the specific reactants, solvent, and the ligand used to stabilize the copper(I) catalyst.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 717.94 g/mol | |
| Excitation Maximum (λex) | 649 nm | |
| Emission Maximum (λem) | 662 nm | |
| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.28 | |
| Solubility | Water, DMF, DMSO | |
| CuAAC Reaction Kinetics | ||
| Second-Order Rate Constant (k) | 10 to 10⁴ M⁻¹s⁻¹ |
Experimental Protocols
A generalized protocol for the bioconjugation of an azide-modified molecule with this compound is provided below. It is crucial to optimize the reaction conditions for each specific application.
Materials and Reagents
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7-8)
-
DMSO or DMF for dissolving reagents
Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Azide-modified biomolecule: Prepare a stock solution of the desired concentration in an appropriate buffer.
-
Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh.
-
THPTA or TBTA ligand: Prepare a 50 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).
Labeling Protocol
This protocol is a general guideline and may require optimization.
-
In a microcentrifuge tube, combine the azide-modified biomolecule with this compound. The molar ratio of dye to biomolecule may need to be optimized, but a 1.5 to 5-fold molar excess of the dye is a good starting point.
-
Add the copper(I)-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A final concentration of 1-2 mM is typically sufficient.
-
Add the copper(II) sulfate solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
The reaction progress can be monitored using techniques such as fluorescence spectroscopy or chromatography.
-
Purify the labeled conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove unreacted dye and other small molecules.
Logical Relationships of Reaction Components
The success of the CuAAC reaction depends on the interplay of several key components. The logical relationship between these components is crucial for understanding and troubleshooting the reaction.
Conclusion
The copper(I)-catalyzed azide-alkyne cycloaddition provides a robust and efficient method for the specific labeling of biomolecules with fluorescent probes like this compound. Understanding the underlying mechanism, having access to reliable quantitative data, and following well-defined experimental protocols are essential for the successful application of this powerful technology in research and development. This guide provides a comprehensive overview to facilitate the effective use of this compound in a wide range of scientific applications.
Methodological & Application
Application Notes and Protocols for DiSulfo-Cy5 Alkyne Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the labeling of proteins with DiSulfo-Cy5 alkyne. This method utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to covalently attach the fluorescent DiSulfo-Cy5 dye to an azide-modified protein of interest.[1][2][3] The high water solubility of this compound makes it an excellent choice for labeling proteins in aqueous environments, minimizing aggregation and simplifying downstream applications.[4] This protocol is designed to be robust and reproducible, yielding specifically labeled proteins for a variety of applications, including fluorescence microscopy, flow cytometry, Western blotting, and in vivo imaging.[5]
The underlying principle of this labeling strategy is the bioorthogonal reaction between an alkyne group on the DiSulfo-Cy5 dye and an azide (B81097) group, which must be incorporated into the target protein beforehand.[2] This can be achieved through various methods, such as the incorporation of azide-bearing unnatural amino acids or enzymatic modification. The resulting triazole linkage is highly stable, ensuring a permanent fluorescent tag on the protein.[6]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below, along with recommended suppliers and storage conditions.
| Reagent/Material | Specification | Storage Temperature |
| This compound | High purity (>95%) | -20°C, desiccated, protected from light[3][4] |
| Azide-Modified Protein | Purified, in amine-free buffer | -20°C or -80°C |
| Copper(II) Sulfate (CuSO₄) | Anhydrous or pentahydrate | Room Temperature |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Water-soluble ligand | Room Temperature |
| Sodium Ascorbate (B8700270) | Freshly prepared solution | 4°C (short-term) |
| Aminoguanidine Hydrochloride | Optional, to quench reactive byproducts | Room Temperature |
| Protein Labeling Buffer | e.g., Phosphate-buffered saline (PBS), pH 7.4 | 4°C |
| Desalting Columns/Spin Columns | For purification of labeled protein | Room Temperature |
| Solvents | Anhydrous DMSO or DMF | Room Temperature |
Experimental Protocols
Preparation of Reagents
Proper preparation of all stock solutions is critical for successful labeling.
| Reagent | Preparation Instructions |
| This compound Stock Solution | Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.[6] Store in small aliquots at -20°C, protected from light. |
| Copper(II) Sulfate Stock Solution | Prepare a 100 mM stock solution of CuSO₄ in deionized water. |
| THPTA Stock Solution | Prepare a 100 mM stock solution of THPTA in deionized water. |
| Sodium Ascorbate Stock Solution | Prepare a 500 mM stock solution of sodium ascorbate in deionized water immediately before use. This solution is prone to oxidation.[6] |
| Catalyst Premix | Immediately before initiating the labeling reaction, prepare the catalyst premix by combining the Copper(II) Sulfate and THPTA stock solutions in a 1:5 molar ratio (e.g., 10 µL of 100 mM CuSO₄ and 50 µL of 100 mM THPTA). |
Protein Labeling Protocol
This protocol is optimized for the labeling of 1 mg of an azide-modified protein. Adjust volumes accordingly for different amounts.
-
Protein Preparation:
-
Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris or glycine (B1666218) will interfere with some azide modification strategies and should be avoided.[5][7]
-
The recommended protein concentration is 2-10 mg/mL.[8]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the this compound stock solution to achieve a final molar excess of 3-10 fold over the protein. The optimal ratio may need to be determined empirically for each protein.[6]
-
Gently mix the solution.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared catalyst premix to the protein-dye mixture. A typical final concentration is 1-2 mM copper.
-
Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) state.[6]
-
Gently mix the reaction components thoroughly.
-
-
Incubation:
Purification of the Labeled Protein
Removal of unreacted this compound is crucial for accurate downstream analysis.
-
Spin Column Chromatography:
-
Size Exclusion Chromatography (SEC):
-
For higher purity, SEC can be employed to separate the labeled protein from the free dye based on size.
-
-
Dialysis:
-
Dialyze the reaction mixture against a large volume of the desired storage buffer. This method is effective but generally slower.
-
Characterization of the Labeled Protein
It is important to determine the concentration of the labeled protein and the degree of labeling (DOL).
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein) and ~646 nm (for DiSulfo-Cy5).[4]
-
The concentration of the labeled protein can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₆₄₆ × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5 dyes) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[9]
-
The degree of labeling can be calculated as: DOL = A₆₄₆ / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of DiSulfo-Cy5 at ~646 nm (approximately 271,000 cm⁻¹M⁻¹).[4][10]
-
-
SDS-PAGE Analysis:
-
Run the labeled protein on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence scanner with appropriate excitation and emission filters for Cy5. A single fluorescent band corresponding to the molecular weight of the protein should be observed.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound protein labeling protocol.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 2 - 10 mg/mL[8] | Higher concentrations generally lead to better labeling efficiency. |
| This compound Molar Excess | 3 - 10 fold | The optimal ratio should be determined empirically for each protein. |
| Copper (Cu²⁺) Concentration | 1 - 2 mM | |
| THPTA Concentration | 5 - 10 mM | A 5:1 molar ratio of ligand to copper is recommended. |
| Sodium Ascorbate Concentration | 5 - 10 mM | Should be in excess of the copper concentration. |
| Reaction Time | 1 - 2 hours at RT; Overnight at 4°C | Longer incubation may be needed for less reactive sites. |
| Reaction pH | 7.0 - 8.5 | Click chemistry is generally pH-insensitive in this range.[2] |
| DiSulfo-Cy5 Ex/Em (max) | ~646 nm / ~662 nm[4] | In PBS buffer.[10] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ at 646 nm[4][10] | |
| Quantum Yield (Φ) | ~0.28[4][10] |
Visualized Workflows and Pathways
Caption: Experimental workflow for protein labeling with this compound.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 5. assaygenie.com [assaygenie.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. abcam.com [abcam.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound CAS#: 1617497-19-4 [m.chemicalbook.com]
Application Notes and Protocols for DiSulfo-Cy5 Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide to utilizing DiSulfo-Cy5 alkyne for the fluorescent labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." DiSulfo-Cy5 is a bright, water-soluble cyanine (B1664457) dye that emits in the far-red spectrum, making it an excellent choice for a variety of applications where minimizing background fluorescence from biological samples is critical.[1] Its two sulfonate groups enhance its water solubility, preventing aggregation and improving conjugation efficiency in aqueous buffers.[1]
The click chemistry reaction itself is highly specific and efficient, proceeding under mild conditions with high yields.[2] It involves the formation of a stable triazole linkage between the terminal alkyne of DiSulfo-Cy5 and an azide (B81097) group introduced into a target biomolecule, such as a protein, nucleic acid, or glycan.[2] This bioorthogonal reaction does not interfere with native functional groups found in biological systems, ensuring specific labeling.[3]
These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step guide to successfully perform this compound click chemistry, from reagent preparation to post-reaction purification and analysis.
Materials and Reagents
Successful this compound click chemistry requires high-quality reagents and materials. The following table provides a list of necessary components.
| Reagent/Material | Recommended Specifications | Supplier Examples |
| This compound | High purity (>95%) | BroadPharm, MedChemExpress |
| Azide-Modified Biomolecule | Purified and free of interfering substances | User-generated or commercially available |
| Copper(II) Sulfate (CuSO₄) | Anhydrous or pentahydrate, high purity | Sigma-Aldrich, Thermo Fisher Scientific |
| Reducing Agent | Sodium Ascorbate (B8700270) | Sigma-Aldrich, Thermo Fisher Scientific |
| Copper(I)-Stabilizing Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | Sigma-Aldrich, BroadPharm |
| Solvent for this compound | Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich, Thermo Fisher Scientific |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.4 or 0.1 M sodium bicarbonate buffer, pH 8.5-9.0 | User-prepared or commercially available |
| Purification System | Spin desalting columns, dialysis cassettes (appropriate MWCO), or HPLC system | Thermo Fisher Scientific, MilliporeSigma, Agilent |
| General Lab Equipment | Microcentrifuge tubes, pipettes, vortex mixer, rotator | Standard laboratory suppliers |
Experimental Protocols
This section details the step-by-step procedures for labeling azide-modified proteins and oligonucleotides with this compound.
Protocol 1: Labeling of Azide-Modified Proteins
This protocol is optimized for labeling 1 mg of an azide-modified protein.
1. Preparation of Stock Solutions:
-
This compound (10 mM): Dissolve 1 mg of this compound in 140 µL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C, protected from light.
-
Copper(II) Sulfate (20 mM): Dissolve 3.2 mg of CuSO₄ in 1 mL of deionized water. Store at 4°C.
-
THPTA Ligand (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water. Store at 4°C.
-
Sodium Ascorbate (300 mM): Prepare fresh for each experiment. Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water.
2. Reaction Setup:
The following table outlines the components for the click chemistry reaction.
| Component | Volume | Final Concentration |
| Azide-Modified Protein (10 mg/mL in PBS) | 100 µL | 1 mg |
| This compound (10 mM) | 20 µL | 2 mM (20-fold molar excess for a 150 kDa protein) |
| THPTA (100 mM) | 10 µL | 10 mM |
| Copper(II) Sulfate (20 mM) | 10 µL | 2 mM |
| Sodium Ascorbate (300 mM) | 10 µL | 30 mM |
| Total Volume | 150 µL |
3. Reaction Procedure:
-
In a 1.5 mL microcentrifuge tube, add the azide-modified protein solution.
-
Add the this compound stock solution to the protein solution and mix gently by pipetting.
-
Add the THPTA solution to the mixture and vortex briefly.
-
Add the Copper(II) Sulfate solution and vortex briefly.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. Vortex the reaction mixture gently.
-
Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark container.
-
Incubate the reaction at room temperature for 1-2 hours on a rotator or shaker.
4. Purification of the Labeled Protein:
Removal of unreacted this compound and copper catalyst is crucial.
-
Spin Desalting Columns: This is a rapid method for buffer exchange and removal of small molecules. Follow the manufacturer's protocol.
-
Dialysis: For larger sample volumes, dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours.
-
HPLC: For the highest purity, reversed-phase or size-exclusion HPLC can be employed.
5. Determination of Degree of Labeling (DOL):
The DOL, or the average number of dye molecules per protein, can be calculated using spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).
-
Calculate the protein concentration: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5 dyes) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the dye concentration: Dye Concentration (M) = A₆₅₀ / ε_dye Where ε_dye is the molar extinction coefficient of DiSulfo-Cy5 at 650 nm (~250,000 cm⁻¹M⁻¹).
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Protocol 2: Labeling of Azide-Modified Oligonucleotides
This protocol is a general guideline for labeling azide-modified DNA or RNA.
1. Preparation of Stock Solutions:
-
Follow the same stock solution preparations as in Protocol 1.
2. Reaction Setup:
The following table provides a starting point for reaction components. The optimal ratio of dye to oligonucleotide may need to be determined empirically.
| Component | Volume | Final Concentration |
| Azide-Modified Oligonucleotide (100 µM) | 20 µL | 2 nmol |
| This compound (10 mM) | 1 µL | 10 nmol (5-fold molar excess) |
| THPTA (100 mM) | 0.5 µL | 5 mM |
| Copper(II) Sulfate (20 mM) | 0.5 µL | 1 mM |
| Sodium Ascorbate (300 mM) | 1 µL | 30 mM |
| Deionized Water | to 100 µL | |
| Total Volume | 100 µL |
3. Reaction Procedure:
-
In a 1.5 mL microcentrifuge tube, combine the azide-modified oligonucleotide, this compound, THPTA, and Copper(II) Sulfate.
-
Add the freshly prepared sodium ascorbate solution to start the reaction.
-
Vortex the mixture gently.
-
Incubate at room temperature for 30-60 minutes, protected from light.
4. Purification of the Labeled Oligonucleotide:
-
Ethanol Precipitation: This is a common method for purifying oligonucleotides.
-
HPLC: Reversed-phase HPLC provides excellent separation of labeled and unlabeled oligonucleotides.
-
Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can be used to purify the labeled product.
Workflow and Pathway Diagrams
Experimental Workflow for this compound Click Chemistry
Caption: A flowchart illustrating the major steps in a this compound click chemistry experiment.
Logical Relationship of Click Chemistry Components
Caption: The relationship between reactants and the catalytic system in forming the final labeled product.
References
Application Notes and Protocols for DiSulfo-Cy5 Alkyne Labeling of Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye that is an invaluable tool for the specific labeling of nucleic acids and DNA. Its two sulfonate groups enhance its hydrophilicity, making it particularly suitable for biological applications in aqueous environments. The terminal alkyne group allows for its covalent attachment to azide-modified nucleic acids via a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This method enables precise and robust labeling for a variety of downstream applications, including fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET) studies, and super-resolution microscopy.
These application notes provide detailed protocols for the labeling of nucleic acids with this compound, guidelines for the purification of labeled products, and methods for assessing labeling efficiency.
Key Features of this compound
-
High Water Solubility: The disulfonate moiety significantly increases the dye's solubility in aqueous buffers, preventing aggregation and improving reaction efficiency.
-
Far-Red Fluorescence: With excitation and emission maxima in the far-red spectrum, DiSulfo-Cy5 minimizes background fluorescence from endogenous cellular components.
-
High Quantum Yield and Extinction Coefficient: These properties contribute to the brightness of the dye, enabling sensitive detection of labeled molecules.
-
Bioorthogonal Reactivity: The alkyne group reacts specifically with azides, ensuring that the dye is attached only to the intended molecules without cross-reactivity with other functional groups found in biological systems.
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | --INVALID-LINK-- |
| Emission Maximum (λem) | ~662 nm | --INVALID-LINK-- |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | --INVALID-LINK-- |
| Fluorescence Quantum Yield (Φ) | ~0.28 | --INVALID-LINK-- |
| Solubility | Water, DMSO, DMF | --INVALID-LINK-- |
Table 2: Comparison of Labeling Efficiencies for Cyanine Dyes on Plasmid DNA
| Labeling Reagent | Labeling Efficiency (%) | Reference |
| PL-NLS-Cy5 | ~13% | [1][2] |
| PL-NLS-sulfo-Cy5 | ~53% | [1][2] |
| Label IT-Cy5 | Not specified, but lower than PL-NLS-sulfo-Cy5 | [1][2] |
Note: This data is from a study using a photolabeling strategy with a peptide-dye conjugate. The significantly higher efficiency of the sulfo-Cy5 variant highlights the positive impact of sulfonation on labeling efficiency.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Azide-Modified DNA/RNA
This protocol describes the labeling of azide-modified oligonucleotides or larger nucleic acid fragments with this compound using a copper(I)-catalyzed click reaction.
Materials:
-
Azide-modified DNA or RNA (e.g., containing 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) or other azide (B81097) modifications)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Nuclease-free water
-
DMSO (anhydrous)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) sulfate (CuSO₄): Prepare a 100 mM stock solution in nuclease-free water.
-
THPTA/TBTA ligand: Prepare a 200 mM stock solution in water (THPTA) or DMSO (TBTA).
-
Sodium ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be prepared fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume can be scaled as needed. For a 50 µL reaction:
-
Vortex the mixture gently.
-
-
Prepare the Catalyst Solution:
-
In a separate tube, pre-mix the CuSO₄ and the THPTA/TBTA ligand. For the 50 µL reaction, combine:
-
CuSO₄ (100 mM stock): 0.25 µL (for a final concentration of 0.5 mM)[3]
-
THPTA/TBTA (200 mM stock): 1.25 µL (for a final concentration of 5 mM)
-
-
Incubate the catalyst mixture for a few minutes at room temperature.
-
-
Initiate the Click Reaction:
-
Add the catalyst solution to the nucleic acid/dye mixture.
-
Add freshly prepared sodium ascorbate (100 mM stock): 2.5 µL (for a final concentration of 5 mM).
-
Vortex the reaction mixture gently and briefly.
-
-
Incubation:
-
Purification of Labeled Nucleic Acid:
-
Proceed to Protocol 2 for purification to remove unreacted dye and catalyst.
-
Protocol 2: Purification of Labeled Nucleic Acids
Method A: Ethanol (B145695) Precipitation (for larger DNA/RNA fragments) [5][8]
-
To the 50 µL reaction mixture, add 5 µL of 3 M sodium acetate (B1210297) (pH 5.2).
-
Add 150 µL of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in a desired volume of nuclease-free water or buffer.
Method B: HPLC Purification (for high-purity oligonucleotides) [8][9]
-
Use a reverse-phase HPLC column (e.g., C18).
-
Set up a gradient of acetonitrile (B52724) in a buffer such as 0.1 M triethylammonium (B8662869) acetate (TEAA).
-
Inject the reaction mixture onto the column.
-
Monitor the elution profile at 260 nm (for nucleic acid) and ~646 nm (for DiSulfo-Cy5).
-
Collect the fractions that contain the dual-absorbance peak, which corresponds to the labeled oligonucleotide.
-
Lyophilize the collected fractions to obtain the purified product.
Protocol 3: Quantification of Labeling Efficiency
The degree of labeling (DOL) can be determined spectrophotometrically.[8]
-
Measure the absorbance of the purified labeled nucleic acid solution at 260 nm (A₂₆₀) and ~646 nm (A₆₄₆).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration_dye (M) = A₆₄₆ / ε_dye (where ε_dye for DiSulfo-Cy5 is 271,000 M⁻¹cm⁻¹)
-
-
Calculate the corrected absorbance of the nucleic acid at 260 nm to account for the dye's absorbance at this wavelength:
-
A_corrected₂₆₀ = A₂₆₀ - (A₆₄₆ * CF₂₆₀)
-
The correction factor (CF₂₆₀) for Cy5 is approximately 0.05.[10]
-
-
Calculate the concentration of the nucleic acid:
-
Concentration_nucleic_acid (M) = A_corrected₂₆₀ / ε_nucleic_acid (where ε for dsDNA is ~0.020 (µg/mL)⁻¹cm⁻¹ and for ssDNA is ~0.027 (µg/mL)⁻¹cm⁻¹)
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Concentration_dye / Concentration_nucleic_acid
-
Mandatory Visualizations
Experimental Workflow for Nucleic Acid Labeling
Caption: Workflow for labeling nucleic acids with this compound.
Signaling Pathway for FRET-Based DNA Hybridization Detection
Caption: FRET signaling for DNA hybridization detection.
Troubleshooting
Table 3: Troubleshooting Guide for CuAAC Labeling
| Problem | Possible Cause | Suggested Solution | Reference |
| Low or no labeling | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Prepare sodium ascorbate solution fresh. De-gas reaction solutions. Increase the concentration of the reducing agent. | [11] |
| Sequestration of copper by the biomolecule | Use an excess of the copper/ligand complex. Add a sacrificial metal like Zn(II) to bind to sites that might sequester copper. | [12] | |
| Inaccessible alkyne or azide groups | Perform the reaction in the presence of a denaturant (e.g., DMSO) to improve accessibility. | [12] | |
| Precipitation during reaction | Low solubility of the dye-azide or alkyne | If precipitation is observed, gently heat the reaction mixture (e.g., to 80°C for 3 minutes) and vortex to redissolve. | [5] |
| High background after purification | Incomplete removal of unreacted dye | Optimize the purification protocol. For ethanol precipitation, ensure complete removal of the supernatant and perform thorough washes. For HPLC, ensure good separation between the labeled product and free dye peaks. | [8] |
Conclusion
This compound is a robust and sensitive fluorescent probe for the labeling of nucleic acids and DNA. The enhanced water solubility and far-red fluorescence properties make it an excellent choice for a wide range of applications in molecular biology and drug development. The provided protocols and troubleshooting guide offer a comprehensive resource for researchers to successfully implement this compound in their experimental workflows. Careful optimization of reaction and purification conditions will ensure high-quality, specifically labeled nucleic acids for downstream analysis.
References
- 1. Fluorescent Labeling of Plasmid DNA for Gene Delivery: Implications of Dye Hydrophobicity on Labeling Efficiencies and Nanoparticle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cy5 NT Labeling Kit, Fluorescent Nick Translation Labeling Kits - Jena Bioscience [jenabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DiSulfo-Cy5 Alkyne in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent probe ideally suited for the detection of azide-modified biomolecules in living cells through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] Its high hydrophilicity, conferred by two sulfonate groups, minimizes non-specific binding and aggregation in aqueous environments, making it an excellent choice for live-cell imaging.[3][4] This cyanine (B1664457) dye exhibits a high extinction coefficient and good quantum yield, resulting in bright fluorescent signals.[3][4] Furthermore, its emission in the far-red spectrum helps to reduce background autofluorescence from cellular components, thereby improving the signal-to-noise ratio.[1]
These characteristics, combined with the bio-orthogonality of the click chemistry reaction, enable the specific and sensitive labeling of a wide range of biomolecules, including proteins, glycans, and nucleic acids, that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group.[5][6][7] This allows for the visualization and tracking of these molecules in their native cellular context, providing valuable insights into dynamic cellular processes.
Key Applications
-
Metabolic Labeling and Imaging: Visualize newly synthesized proteins, glycans, or other biomolecules by feeding cells with azide-modified metabolic precursors.[5][6][8]
-
Pulse-Chase Experiments: Track the trafficking and turnover of biomolecules within living cells.
-
High-Resolution Imaging: The brightness and photostability of this compound are well-suited for advanced imaging techniques such as confocal microscopy.[1]
-
Multiplexed Imaging: The far-red emission of DiSulfo-Cy5 allows for its use in combination with other fluorophores with distinct spectral properties for multi-color imaging.
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [3] |
| Emission Maximum (λem) | ~662 nm | [3] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [3] |
| Recommended Laser Lines | 633 nm, 647 nm | [1] |
| Solubility | Water, DMSO, DMF | [3] |
Table 2: Comparison of Cyanine Dyes for Live Cell Imaging
| Feature | This compound | Cy5 Alkyne |
| Water Solubility | High | Low |
| Non-specific Binding | Low | Higher |
| Cellular Localization | Primarily extracellular/cell surface (without permeabilization) | Can penetrate cell membranes more readily |
| Signal-to-Noise Ratio | Generally higher due to reduced background | Can be lower due to aggregation and non-specific binding |
| Suitability for Live Cells | Excellent, especially for surface labeling | Can be used, but may require optimization to minimize toxicity and background |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycans with Azide-Modified Sugars
This protocol describes the metabolic incorporation of an azide-modified sugar, N-azidoacetylmannosamine (ManNAz), into cellular glycans.
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling: Prepare a stock solution of Ac4ManNAz in DMSO. Dilute the stock solution in a complete culture medium to a final concentration of 25-50 µM.
-
Incubation: Remove the old medium from the cells and replace it with the Ac4ManNAz-containing medium. Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[5]
-
Washing: After the incubation period, gently aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated azide-modified sugar.[8]
Protocol 2: Live Cell Staining using this compound via Copper-Catalyzed Click Chemistry (CuAAC)
Important Considerations for Live Cell CuAAC:
-
Copper Toxicity: Copper (I) is toxic to cells.[9][10] To mitigate this, it is crucial to use a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which protects the cells from copper-induced damage while enhancing the reaction rate.[10][11]
-
Reaction Time: Keep the click reaction time as short as possible to minimize stress on the cells.[10]
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Live cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 1-10 mM stock solution in water or DMSO.
-
CuSO4: Prepare a 50 mM stock solution in water.
-
THPTA: Prepare a 250 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in water immediately before use.
-
-
Prepare Click Reaction Cocktail:
-
In a microcentrifuge tube, prepare the click reaction cocktail by adding the components in the following order to your live cell imaging buffer. The final concentrations should be optimized for your specific cell type and experimental conditions, but a good starting point is:
-
This compound: 5-25 µM
-
CuSO4: 50 µM
-
THPTA: 250 µM (to maintain a 5:1 ligand to copper ratio)
-
Sodium Ascorbate: 2.5 mM
-
-
Note: It is crucial to add the sodium ascorbate last to initiate the reduction of Cu(II) to the catalytic Cu(I).
-
-
Cell Labeling:
-
Aspirate the wash buffer from the azide-labeled cells.
-
Add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[10]
-
-
Washing:
-
Aspirate the click reaction cocktail and wash the cells three to five times with live cell imaging buffer to remove unreacted reagents.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
-
Mandatory Visualizations
Caption: Experimental workflow for live cell imaging.
Caption: Metabolic labeling of sialoglycans.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | - Insufficient washing- Non-specific binding of the dye- Autofluorescence | - Increase the number and duration of wash steps.[12]- Use a blocking agent if necessary.- Image in a spectral window that minimizes autofluorescence; far-red dyes like Cy5 are advantageous.[13] |
| Weak or No Signal | - Low incorporation of the azide label- Inefficient click reaction- Photobleaching | - Optimize the concentration and incubation time of the azide-modified precursor.- Ensure the freshness of the sodium ascorbate solution. Optimize the concentrations of click reagents.- Minimize light exposure during staining and imaging. Use an anti-fade mounting medium if applicable for fixed cells.[14] |
| Cell Death/Toxicity | - Copper toxicity- High concentration of labeling reagents | - Ensure the use of a copper-chelating ligand like THPTA.[11]- Reduce the incubation time for the click reaction.[10]- Perform a titration to determine the optimal, lowest effective concentration of the azide precursor and dye. |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 3. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 4. sulfo-Cyanine5 алкин | CAS#:1617572-09-4 (inner salt); 1617497-19-4 (sodium salt) [ru.lumiprobe.com]
- 5. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. biotium.com [biotium.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
DiSulfo-Cy5 Alkyne: Applications in Super-Resolution Microscopy
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
DiSulfo-Cy5 alkyne is a water-soluble, bright, and photostable far-red fluorescent probe ideally suited for super-resolution microscopy (SRM) techniques such as stochastic optical reconstruction microscopy (STORM) and DNA point accumulation for imaging in nanoscale topography (DNA-PAINT). Its alkyne group allows for covalent labeling of azide-modified biomolecules via a highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. The two sulfonate groups enhance its hydrophilicity, reducing aggregation and non-specific binding, which is critical for achieving high-quality super-resolution images. This document provides a detailed overview of the applications of this compound in super-resolution microscopy, including quantitative performance data and detailed experimental protocols.
Key Features of this compound:
-
High Photostability and Brightness: Essential for detecting single molecules with high precision.
-
Water-Solubility: Minimizes aggregation and non-specific background signals.
-
Bioorthogonal Reactivity: The alkyne group allows for specific labeling of azide-modified targets without interfering with biological systems.[1]
-
Spectral Properties: With an excitation maximum around 646 nm and an emission maximum around 662 nm, it is compatible with common laser lines used in super-resolution microscopy.
Applications in Super-Resolution Microscopy
This compound is a versatile tool for a range of super-resolution imaging applications, including:
-
dSTORM (direct Stochastic Optical Reconstruction Microscopy): In dSTORM, the photoswitching properties of cyanine (B1664457) dyes like DiSulfo-Cy5 are exploited to temporally separate the fluorescence of individual molecules.[2][3] By precisely localizing each molecule, a super-resolved image is reconstructed. The thiol-induced blinking of Cy5 is a key aspect of this technique.[3]
-
DNA-PAINT (DNA Point Accumulation for Imaging in Nanoscale Topography): This technique utilizes the transient binding of a fluorescently labeled oligonucleotide (imager strand) to a complementary docking strand conjugated to the target molecule.[4][5] this compound can be used to label the imager strand, offering high signal-to-noise and excellent localization precision. The blinking in DNA-PAINT is independent of dye photophysics, allowing for precise control over the imaging process.[4]
Quantitative Performance Data
The performance of cyanine dyes is critical for the quality of super-resolution images. The following tables summarize key quantitative data for Cy5 and its sulfonated analogue Alexa Fluor 647, which serve as excellent proxies for the performance of this compound in dSTORM and DNA-PAINT.
| Parameter | Cy5 | Alexa Fluor 647 | Reference |
| Photon Count per Switching Event | ~770 | ~5,000 | [6] |
| Localization Precision (dSTORM) | ~8.4 nm | ~6-7 nm | [6] |
| On/Off Duty Cycle | Low (~0.001) | Low (~0.001) | [7] |
| Parameter | DNA-PAINT with Cy5-labeled Imager | Reference |
| Localization Precision | Sub-10 nm | [4] |
| Blinking Kinetics | Tunable via imager concentration and sequence | [8][9] |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound for dSTORM Imaging
This protocol describes the labeling of azide-modified proteins in fixed cells using a copper-catalyzed click reaction, followed by preparation for dSTORM imaging.
Materials:
-
Fixed cells containing azide-modified proteins (e.g., metabolically labeled with L-azidohomoalanine - AHA)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
dSTORM imaging buffer (e.g., 100 mM MEA, 2% (w/v) glucose, 4 U/mL glucose oxidase, 80 U/mL catalase in PBS, pH 7.4)[10]
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
-
Click Reaction Labeling:
-
Prepare the click reaction master mix. For a 200 µL reaction, mix:
-
5 µL of 2 mM CuSO₄
-
5 µL of 10 mM THPTA
-
Incubate for 5 minutes at room temperature.
-
Add 5 µL of freshly prepared 100 mM sodium ascorbate.
-
Add this compound to a final concentration of 20-50 µM.
-
Bring the final volume to 200 µL with PBS.
-
-
Remove the blocking buffer and add the click reaction master mix to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unreacted dye.
-
-
dSTORM Imaging:
-
Replace the PBS with dSTORM imaging buffer immediately before imaging.
-
Image the sample on a super-resolution microscope equipped for dSTORM.
-
Protocol 2: Preparation of this compound Labeled Imager Strands for DNA-PAINT
This protocol describes the labeling of an azide-modified DNA oligonucleotide (imager strand) with this compound for use in DNA-PAINT.
Materials:
-
Azide-modified DNA oligonucleotide (imager strand)
-
This compound
-
Copper(II)-TBTA stock solution (10 mM in 55% DMSO)[1]
-
Ascorbic acid stock solution (5 mM in water, freshly prepared)[1]
-
2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0[1]
-
DMSO
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.
-
Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.[1]
-
Add DMSO to 50% of the final reaction volume and vortex.[1]
-
Add this compound from a stock solution in DMSO to a final concentration that is 1.5 times the oligonucleotide concentration.[1]
-
-
Click Reaction:
-
Add the required volume of 5 mM ascorbic acid stock solution and vortex briefly.[1]
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 30 seconds.[1]
-
Add the required amount of 10 mM Copper(II)-TBTA stock solution.[1]
-
Flush the tube with inert gas, cap it tightly, and vortex thoroughly.[1]
-
Incubate at room temperature overnight, protected from light.[1]
-
-
Purification:
-
Purify the labeled oligonucleotide using ethanol (B145695) precipitation or HPLC to remove unreacted dye and reagents.
-
-
DNA-PAINT Imaging:
-
Prepare the imaging solution containing the purified DiSulfo-Cy5-labeled imager strands at the desired concentration (typically in the low nanomolar range) in a suitable imaging buffer (e.g., PBS with 500 mM NaCl).
-
Image the sample on a super-resolution microscope, typically in total internal reflection fluorescence (TIRF) mode.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a powerful and versatile fluorescent probe for super-resolution microscopy. Its excellent photophysical properties, combined with the specificity of click chemistry labeling, enable researchers to visualize cellular structures and molecular interactions with nanoscale resolution. The protocols and data presented here provide a comprehensive guide for the successful application of this compound in dSTORM and DNA-PAINT experiments, paving the way for new discoveries in cell biology and drug development.
References
- 1. interchim.fr [interchim.fr]
- 2. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microscopist.co.uk [microscopist.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Targetable conformationally restricted cyanines enable photon-count limited applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Super-Resolution Imaging with qPAINT using Transient Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quantitative Imaging With DNA-PAINT for Applications in Synaptic Neuroscience [frontiersin.org]
- 10. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with DiSulfo-Cy5 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] This reaction enables the covalent ligation of an azide-functionalized molecule with a terminal alkyne-functionalized molecule, forming a stable triazole linkage.[1] The CuAAC reaction is particularly valuable in bioconjugation, materials science, and drug discovery due to its rapid kinetics and tolerance of a wide range of functional groups and aqueous environments.[1][2]
DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent probe ideally suited for labeling biomolecules in aqueous buffers. Its high hydrophilicity, conferred by the two sulfonate groups, minimizes aggregation and non-specific binding, which can be challenges with other cyanine (B1664457) dyes. The alkyne functional group allows for its precise and efficient incorporation into azide-modified proteins, nucleic acids, and other biomolecules via the CuAAC reaction. These application notes provide detailed protocols for the use of this compound in CuAAC reactions, including recommended reaction conditions, purification strategies, and troubleshooting guidance.
Reaction Mechanism and Workflow
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) catalyst. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner to form a six-membered copper metallacycle. This intermediate then rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
A general experimental workflow for labeling an azide-modified biomolecule with this compound is depicted below.
Caption: General experimental workflow for CuAAC labeling of a biomolecule with this compound.
Quantitative Data and Recommended Reaction Conditions
The efficiency of the CuAAC reaction is influenced by the concentrations of the reactants and catalyst components, as well as the choice of the copper(I)-stabilizing ligand. The following tables provide recommended concentration ranges for labeling proteins and a comparison of common ligands.
Table 1: Recommended Component Concentrations for CuAAC with this compound
| Component | Recommended Final Concentration | Notes |
| Azide-Modified Biomolecule | 1 - 50 µM | Lower concentrations may require longer reaction times or higher excess of labeling reagents. |
| This compound | 2 - 10 equivalents (relative to biomolecule) | A 2- to 10-fold molar excess is typically sufficient. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 µM - 1 mM | Higher concentrations can increase reaction rate but also risk biomolecule damage. |
| Copper(I)-Stabilizing Ligand | 5 equivalents (relative to CuSO₄) | A 5:1 ligand-to-copper ratio is recommended to protect biomolecules from oxidative damage.[3] |
| Sodium Ascorbate | 1 - 5 mM | Should be prepared fresh and added last to initiate the reaction. |
Table 2: Comparison of Common Copper(I)-Stabilizing Ligands
| Ligand | Key Features | Recommended Use |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Highly water-soluble, protects biomolecules from oxidative damage.[4][5] | General bioconjugation in aqueous buffers, live cell labeling.[4][5] |
| TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) | Effective ligand but has lower water solubility. | Reactions in mixed aqueous/organic solvents. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Shown to have very high reaction-accelerating properties.[6] | When very fast reaction kinetics are required. |
Experimental Protocols
Protocol 1: General Labeling of an Azide-Modified Protein with this compound
This protocol is a starting point for the efficient labeling of a protein containing an azide functional group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Avoid buffers containing chelating agents like EDTA.
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
THPTA
-
Sodium ascorbate
-
DMSO (if this compound is provided as a solid)
-
Deionized water
-
Purification system (e.g., size exclusion chromatography column)
Stock Solutions:
-
This compound (10 mM): Dissolve the appropriate amount of this compound in deionized water or DMSO. Store protected from light at -20°C.
-
Copper(II) Sulfate (20 mM): Dissolve 5 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at room temperature.
-
THPTA (100 mM): Dissolve the appropriate amount of THPTA in deionized water. Store at room temperature.
-
Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh immediately before use.
Procedure:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 25 µM in buffer for a final reaction volume of 500 µL.
-
Add 2.5 µL of the 10 mM this compound stock solution to the protein solution for a final concentration of 50 µM (2-fold excess). Mix gently by pipetting.
-
In a separate tube, prepare the catalyst premix by adding 12.5 µL of the 100 mM THPTA stock solution to 12.5 µL of the 20 mM CuSO₄ stock solution. Vortex briefly to mix. This creates a 5:1 ligand-to-copper ratio.
-
Add the 25 µL of the catalyst premix to the protein/alkyne mixture. The final concentrations will be 500 µM THPTA and 100 µM CuSO₄.
-
To initiate the reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate stock solution. The final concentration of sodium ascorbate will be 5 mM.
-
Mix the reaction gently by inverting the tube several times. Protect the tube from light and incubate at room temperature for 1-4 hours.
-
Purify the DiSulfo-Cy5 labeled protein from excess reagents using a suitable method such as size exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
Protocol 2: Purification of the Labeled Protein
Size Exclusion Chromatography (Desalting Column):
-
Equilibrate the desalting column with the desired storage buffer (e.g., PBS, pH 7.4).
-
Load the entire reaction mixture onto the column.
-
Elute the protein with the storage buffer according to the manufacturer's instructions.
-
The labeled protein will elute in the initial fractions, while the smaller, unreacted dye and catalyst components will be retained and elute later.
-
Combine the fractions containing the colored, labeled protein.
Analysis:
-
UV-Vis Spectroscopy: Confirm labeling by measuring the absorbance of the purified protein solution at the protein's absorbance maximum (typically 280 nm) and the absorbance maximum of DiSulfo-Cy5 (around 649 nm).
-
SDS-PAGE: Visualize the labeled protein by fluorescence imaging of the gel before staining with a total protein stain like Coomassie Blue.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Inactive catalyst | Ensure the sodium ascorbate solution is freshly prepared. |
| Low reagent concentrations | Increase the concentration of this compound (up to 10-fold excess) and/or the catalyst components. | |
| Presence of chelating agents | Use a buffer free of chelating agents like EDTA. If necessary, perform a buffer exchange before the reaction. | |
| Protein Precipitation or Aggregation | Oxidative damage to the protein | Ensure a 5:1 ligand-to-copper ratio is used.[3] Degas the reaction mixture by bubbling with argon or nitrogen before adding the catalyst. |
| High concentration of organic co-solvent | If using DMSO to dissolve the alkyne, keep the final concentration below 10% (v/v). | |
| High Background Fluorescence | Incomplete removal of unreacted dye | Repeat the purification step or use a more stringent purification method (e.g., HPLC). |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction with this compound provides a robust and efficient method for fluorescently labeling biomolecules. The high water solubility and bright fluorescence of DiSulfo-Cy5 make it an excellent choice for a wide range of applications in research and drug development. By following the detailed protocols and considering the troubleshooting guidelines presented here, researchers can achieve reliable and reproducible bioconjugation results.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
Application Note: Visualizing Azide-Modified Glycans using DiSulfo-Cy5 Alkyne
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic glycoengineering is a powerful technique for investigating the role of glycans in biological systems.[1] This method utilizes the cell's own biosynthetic pathways to incorporate unnatural sugar analogs containing a bioorthogonal chemical reporter, such as an azide (B81097) group, into glycoconjugates.[2][3] One commonly used precursor is peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is metabolized and integrated as azido-sialic acid (SiaNAz) into the glycan chains of newly synthesized glycoproteins.[1]
Following metabolic incorporation, the azide-modified glycans can be specifically and covalently labeled with a probe via a highly selective "click chemistry" reaction. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a robust and bioorthogonal reaction that forms a stable triazole linkage between the azide-modified glycan and an alkyne-containing probe.[4][5] This application note provides a detailed protocol for labeling azide-modified glycans with the far-red fluorescent probe, DiSulfo-Cy5 alkyne, for visualization by fluorescence microscopy or flow cytometry.
Principle of the Method
The procedure involves two key steps:
-
Metabolic Labeling: Live cells are incubated with Ac4ManNAz. Cellular enzymes process the molecule, incorporating azido-sugars into cell surface and intracellular glycoconjugates.
-
Copper-Catalyzed Click Reaction (CuAAC): The azide-modified glycans are covalently attached to this compound. The reaction is catalyzed by a Cu(I) ion, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as tris(hydroxypropyltriazolyl)methylamine (THPTA), is included to stabilize the Cu(I) ion, increase reaction efficiency, and protect cells from copper-mediated toxicity.[6]
Quantitative Data Summary
The following tables provide recommended concentration ranges and spectral properties for the key reagents used in this protocol.
Table 1: Reagent Concentrations for Metabolic Labeling and Click Reaction
| Reagent | Stock Concentration | Recommended Final Concentration | Notes |
| Ac4ManNAz | 10 mM in DMSO | 10-50 µM | Optimal concentration is cell-type dependent. Higher concentrations (50 µM) may affect cell physiology. |
| This compound | 1-10 mM in DMSO or water | 2-40 µM | Start with 20-25 µM and optimize. Higher concentrations can increase background.[7] |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM in water | 50 µM | --- |
| THPTA Ligand | 50-100 mM in water | 250 µM | A 5:1 ligand to copper ratio is often recommended to protect the Cu(I) state.[8] |
| Sodium Ascorbate | 500 mM in water (prepare fresh) | 2.5 mM | Must be freshly prepared as it is prone to oxidation.[9] |
Table 2: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~647-649 nm[10][11][12] |
| Emission Maximum (λem) | ~663-671 nm[10][11][12] |
| Recommended Laser Line | 633 nm or 647 nm[10][13] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[10][12] |
| Solubility | Water, DMSO, DMF[10][11][12] |
Experimental Protocols
This section details the step-by-step methodology for labeling azide-modified glycans in cultured mammalian cells.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
-
Cell Seeding: Seed mammalian cells in the appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) at a density that allows for healthy growth.
-
Prepare Ac4ManNAz Working Solution: Thaw the 10 mM Ac4ManNAz stock solution. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 25 µM).
-
Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Metabolic Incorporation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[2] The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with warm Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any unincorporated Ac4ManNAz.[2] The cells are now ready for the click reaction.
Protocol 2: Labeling Azide-Modified Glycans with this compound
This protocol is intended for fixed and permeabilized cells to allow labeling of both cell-surface and intracellular glycans.
-
Cell Fixation: Fix the azide-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): To label intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[2]
-
Washing: Wash the cells twice with PBS.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 1 mL final volume, add the components in the following order. Vortex briefly after adding each component.
-
PBS (to final volume of 1 mL)
-
This compound (e.g., 2.5 µL of a 10 mM stock for a 25 µM final concentration)
-
THPTA Ligand (e.g., 5 µL of a 50 mM stock for a 250 µM final concentration)
-
Copper(II) Sulfate (e.g., 1 µL of a 50 mM stock for a 50 µM final concentration)
-
Sodium Ascorbate (e.g., 5 µL of a 500 mM stock for a 2.5 mM final concentration)
-
-
Labeling Reaction: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess reaction components.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Final Washes: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips or prepare the cells for analysis on a fluorescence microscope or flow cytometer using the appropriate filter sets for DiSulfo-Cy5.
Visualizations
Experimental Workflow
Caption: Workflow for labeling azide-modified glycans.
CuAAC Chemical Reaction
Caption: Copper-catalyzed alkyne-azide cycloaddition.
Signaling Pathway: Role of Glycosylation in EGFR Activation
Caption: EGFR signaling pathway and the role of glycosylation.
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescent Signal | 1. Inefficient metabolic labeling. 2. Inactive click reaction components. 3. Steric hindrance of the azide group. | 1. Optimize Ac4ManNAz concentration and incubation time (1-3 days). 2. Prepare Sodium Ascorbate solution fresh for each experiment.[9] Ensure correct ratios of copper and ligand are used. 3. Consider a milder fixation/permeabilization protocol if the epitope is sensitive. |
| High Background Fluorescence | 1. Non-specific binding of the this compound probe. 2. Copper-mediated fluorescence. 3. Insufficient washing. | 1. Decrease the concentration of the fluorescent probe.[9] Add a blocking agent like BSA to buffers. 2. Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA) is used (5-10 fold over copper).[9] 3. Increase the number and duration of washing steps after the click reaction and before imaging.[9] |
| Cell Toxicity or Death | 1. High concentration of Ac4ManNAz. 2. Copper catalyst toxicity. | 1. Reduce the concentration of Ac4ManNAz. Studies suggest 10 µM has minimal effect on cell physiology. 2. Use a protective ligand like THPTA.[6] Minimize incubation time with the click reaction cocktail. |
| Inconsistent Labeling | 1. Uneven cell health or density. 2. Incomplete mixing of click reagents. | 1. Ensure a healthy, evenly distributed monolayer of cells before starting the experiment. 2. Vortex the click cocktail thoroughly during preparation. Ensure cells are fully covered by the solution during incubation. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Sulfo-Cy5-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 12. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 13. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: DiSulfo-Cy5 Alkyne Conjugation to Antibodies for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct conjugation of fluorescent dyes to primary antibodies offers a streamlined and versatile approach for immunofluorescence (IF) applications. This method eliminates the need for secondary antibodies, thereby reducing potential cross-reactivity and simplifying multiplexing experimental designs. DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye ideally suited for direct antibody labeling. Its alkyne functional group allows for a highly specific and efficient covalent bond formation with an azide-modified antibody via "click chemistry." This bioorthogonal reaction ensures precise control over the labeling process, resulting in reproducible and high-quality antibody conjugates for sensitive and specific target detection in immunofluorescence imaging.
This document provides detailed protocols for the conjugation of this compound to azide-modified antibodies using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), purification of the conjugate, determination of the degree of labeling (DOL), and a comprehensive protocol for subsequent immunofluorescence staining of fixed cells.
Product Information and Specifications
This compound is a hydrophilic cyanine (B1664457) dye containing an alkyne group, which enables its attachment to azide-bearing molecules through click chemistry.[1] Its high water solubility is beneficial for conjugating proteins in aqueous environments.[1][2]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [1] |
| Molar Extinction Coefficient | ~271,000 M⁻¹cm⁻¹ | [1] |
| Molecular Weight | 701.8 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1] |
Experimental Protocols
Part 1: Antibody Preparation
Prior to conjugation, it is crucial to prepare the antibody to ensure optimal reaction efficiency. The antibody must be in an amine-free buffer (e.g., PBS) and at a suitable concentration. Importantly, buffers containing sodium azide (B81097) must be avoided as the azide will compete with the azide-modified antibody in the click reaction.
Materials:
-
Azide-modified antibody
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Spin desalting columns or dialysis cassettes (e.g., 10K MWCO)
Protocol:
-
Buffer Exchange: If the antibody is in a buffer containing sodium azide or other interfering substances, perform a buffer exchange into PBS. This can be achieved using a spin desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in PBS. The optimal concentration may vary depending on the antibody.
Part 2: this compound Antibody Conjugation via CuAAC
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient method for conjugating the this compound to the azide-modified antibody.[]
Materials:
-
Azide-modified antibody in PBS (from Part 1)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)[4]
-
Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)[4]
-
Reaction tubes (e.g., microcentrifuge tubes)
Quantitative Parameters for CuAAC Reaction:
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to Ab) |
| Azide-Modified Antibody | 1-5 mg/mL | Variable | 1x |
| This compound | 10 mM in DMSO | Variable | 5-20x |
| CuSO₄ | 20 mM | ~0.5 mM | ~10-50x |
| THPTA | 100 mM | ~2.5 mM | ~50-250x |
| Sodium Ascorbate | 300 mM | ~5 mM | ~100-500x |
Protocol:
-
Prepare this compound Stock: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For example, mix 1 µL of 20 mM CuSO₄ with 1 µL of 100 mM THPTA. Let it stand for a few minutes.[4][5]
-
Set up the Conjugation Reaction: a. In a reaction tube, add the desired amount of azide-modified antibody. b. Add the this compound stock solution to achieve the desired molar excess (typically 5-20 fold excess over the antibody). c. Add the CuSO₄/THPTA premix. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
Part 3: Purification of the Antibody Conjugate
After the conjugation reaction, it is essential to remove the unreacted dye and other reaction components. Size-exclusion chromatography is a common and effective method for this purification.
Materials:
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS, pH 7.2-7.4
Protocol:
-
Equilibrate the Column: Equilibrate the size-exclusion column with PBS according to the manufacturer's instructions.
-
Load the Sample: Carefully load the conjugation reaction mixture onto the column.
-
Elute and Collect Fractions: Elute the column with PBS. The antibody conjugate will elute in the earlier fractions, while the smaller, unconjugated dye molecules will be retained longer.
-
Identify and Pool Fractions: Monitor the fractions (e.g., by absorbance at 280 nm for protein and 650 nm for the dye). Pool the fractions containing the labeled antibody.
Part 4: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. It is a critical parameter for ensuring the quality and reproducibility of your immunofluorescence experiments.[6] An optimal DOL is typically between 2 and 10.[6]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Purified DiSulfo-Cy5-antibody conjugate (from Part 3)
Protocol:
-
Measure Absorbance: Measure the absorbance of the purified antibody conjugate at 280 nm (A₂₈₀) and at the dye's maximum absorbance, ~650 nm (A_max).
-
Calculate Antibody Concentration:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀_dye / A_max_dye (This value is often provided by the dye manufacturer).
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
Antibody Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
ε_protein for IgG is typically ~210,000 M⁻¹cm⁻¹
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / (ε_dye × path length)
-
ε_dye for DiSulfo-Cy5 is ~271,000 M⁻¹cm⁻¹
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
| Parameter | Symbol | Typical Value |
| Molar Extinction Coefficient of Antibody (IgG) at 280 nm | ε_protein | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of DiSulfo-Cy5 at ~650 nm | ε_dye | 271,000 M⁻¹cm⁻¹ |
| Correction Factor for DiSulfo-Cy5 at 280 nm | CF | ~0.05 |
| Optimal Degree of Labeling | DOL | 2 - 10 |
Part 5: Immunofluorescence Staining of Fixed Cells
This protocol describes a general method for immunofluorescence staining of adherent cells grown on coverslips using the directly conjugated DiSulfo-Cy5 antibody.
Materials:
-
Cells grown on sterile glass coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
DiSulfo-Cy5 conjugated primary antibody
-
Mounting medium with antifade reagent
-
Microscope slides
Protocol:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Rinse: Gently rinse the coverslips with PBS.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[7]
-
Rinse: Rinse the coverslips three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[8]
-
Rinse: Rinse the coverslips three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in 1% BSA in PBST for 30-60 minutes at room temperature.[8]
-
Primary Antibody Incubation: Dilute the DiSulfo-Cy5 conjugated primary antibody in blocking buffer to the optimal concentration (typically 1-10 µg/mL, but should be empirically determined). Incubate the coverslips with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[7]
-
Washing: Wash the coverslips three times with PBST for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium with an antifade reagent.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. biotium.com [biotium.com]
- 8. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Flow Cytometry Analysis of DiSulfo-Cy5 Alkyne Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of dynamic cellular processes such as proliferation, biosynthesis, and post-translational modifications is crucial in life sciences and drug development. A powerful method for these studies is the use of metabolic labeling with bioorthogonal reporters, followed by fluorescent detection. This document provides detailed application notes and protocols for the use of DiSulfo-Cy5 alkyne in conjunction with azide-modified metabolic precursors for the analysis of labeled cells by flow cytometry.
This compound is a water-soluble, far-red fluorescent dye ideally suited for flow cytometry applications.[1][2] Its sulfonate groups enhance its hydrophilicity, making it compatible with aqueous buffers used in cell-based assays.[1][2][3] The alkyne group enables covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1] This bioorthogonal reaction is highly specific and efficient, allowing for the sensitive detection of metabolically labeled cells.[1]
The far-red emission of DiSulfo-Cy5 (excitation/emission maxima ~646/662 nm) minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio, which is a significant advantage in multi-color flow cytometry experiments.
Applications
The combination of metabolic labeling with azide-modified precursors and subsequent click reaction with this compound can be applied to various areas of cell analysis, including:
-
Cell Proliferation Assays: By incorporating the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA, proliferating cells can be specifically labeled and quantified.[2][3][4]
-
Glycan Analysis: Metabolic labeling with azide-modified sugars (e.g., N-azidoacetylmannosamine - Ac4ManNAz) allows for the detection and quantification of cell surface or intracellular glycans.[5][6][7]
-
Protein Synthesis Monitoring: Using amino acid analogs like O-propargyl-puromycin, the rate of global protein synthesis can be assessed.
This document will focus on the application of this compound for the analysis of cell proliferation.
Data Presentation
The following table summarizes representative quantitative data from a cell proliferation experiment using EdU and this compound, analyzed by flow cytometry.
| Parameter | Control (No EdU) | EdU-Labeled (Proliferating) | EdU-Labeled (Non-proliferating) |
| Percentage of DiSulfo-Cy5 Positive Cells (%) | < 1% | 35% | < 2% |
| Mean Fluorescence Intensity (MFI) of DiSulfo-Cy5 | 150 | 8500 | 200 |
| Cell Viability (%) | > 95% | > 95% | > 95% |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU and this compound
This protocol details the steps for labeling, staining, and analyzing proliferating cells using EdU incorporation followed by a click reaction with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
This compound
-
Copper (II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm)
Procedure:
-
Cell Culture and EdU Labeling:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Add EdU to the culture medium at a final concentration of 10-50 µM.
-
Incubate the cells for a period that allows for incorporation into newly synthesized DNA (e.g., 2-24 hours, depending on the cell cycle length).
-
-
Cell Harvest and Fixation:
-
Harvest the cells using standard methods (e.g., trypsinization).
-
Wash the cells once with PBS.
-
Resuspend the cells in the fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample (e.g., 10^6 cells in 100 µL), mix the following in order:
-
Click reaction buffer: 95 µL
-
This compound (from a 1 mM stock in DMSO): 1 µL (final concentration: 10 µM)
-
CuSO4 (from a 100 mM stock in water): 2 µL (final concentration: 2 mM)
-
Sodium ascorbate (B8700270) (from a 1 M stock in water, freshly prepared): 2 µL (final concentration: 20 mM)
-
-
Resuspend the permeabilized cells in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with flow cytometry staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 300-500 µL of flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer equipped with a red laser for excitation of DiSulfo-Cy5.
-
Gate on single cells and measure the fluorescence intensity in the appropriate channel (e.g., APC or Cy5 channel).
-
Visualizations
Signaling Pathway: Cell Cycle and EdU Incorporation
Caption: EdU is incorporated into DNA during the S phase of the cell cycle.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for labeling and analyzing proliferating cells.
Logical Relationship: Click Chemistry Reaction
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry for Cell Surface Glycosylation Analysis - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: DiSulfo-Cy5 Alkyne Labeling
Welcome to the technical support center for DiSulfo-Cy5 alkyne labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling efficiency using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound labeling workflow.
Issue 1: Low or No Fluorescent Signal After Labeling
If you observe a weak or absent fluorescent signal from your sample, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inefficient Click Reaction | - Optimize Catalyst System: Ensure the copper is in the active Cu(I) state. Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270).[1][2] Consider using a copper-chelating ligand such as THPTA or BTTAA to stabilize the Cu(I) catalyst and improve reaction efficiency.[1][2][3] - Check Reagent Concentrations: Verify the concentrations of your this compound, azide-modified biomolecule, copper source, and reducing agent. A common starting point is a 2-fold molar excess of the dye-alkyne to the azide-biomolecule.[3] - Reaction Time and Temperature: Most click reactions proceed efficiently at room temperature. If the yield is low, consider increasing the reaction time. |
| Dye Degradation or Quenching | - Protect from Light: Cyanine dyes are sensitive to photobleaching. Protect your dye stocks and reaction mixtures from light.[] - Avoid Harsh Chemical Conditions: Cy5 dyes can be unstable in very basic conditions (pH > 8).[5] Avoid prolonged exposure to strong reducing agents, as some, like TCEP, can reversibly quench Cy5 fluorescence.[6] - Check Buffer Compatibility: Ensure your reaction buffer does not contain components that can interfere with the reaction or the dye's fluorescence. For example, high salt concentrations can sometimes cause quenching.[] |
| Issues with Biomolecule | - Confirm Azide (B81097) Incorporation: Verify that the azide functional group has been successfully incorporated into your biomolecule. - Protein Denaturation: High concentrations of organic co-solvents (like DMSO or DMF) used to dissolve the dye can denature proteins. Minimize the final concentration of organic solvent in the reaction mixture. The sulfonated nature of this compound improves its water solubility, reducing the need for high concentrations of organic solvents.[7][] |
| Incorrect Imaging Settings | - Verify Filter Sets: Ensure the excitation and emission filters on your imaging system are appropriate for DiSulfo-Cy5 (Ex/Em: ~646 nm / ~662 nm).[7] Far-red dyes are often not visible by eye through a microscope and require a suitable camera for detection.[9] |
Issue 2: High Background or Non-Specific Staining
High background can obscure your specific signal. Here are common causes and how to address them.
| Potential Cause | Troubleshooting Steps |
| Excess Unreacted Dye | - Purify the Conjugate: It is crucial to remove all unconjugated this compound after the labeling reaction.[10] Common purification methods include size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or affinity purification if your biomolecule has a tag.[10][11][12] |
| Non-Specific Binding of the Dye | - Use Blocking Agents: For applications like cell staining or western blotting, use appropriate blocking agents (e.g., BSA, casein) to minimize non-specific binding of the dye-conjugate to surfaces or other proteins.[] - Optimize Washing Steps: Increase the number and duration of washing steps after the staining procedure to remove non-specifically bound conjugates.[13] |
| Precipitation of the Dye or Conjugate | - Check Solubility: While DiSulfo-Cy5 is designed for high water solubility, high degrees of labeling on a protein can sometimes lead to aggregation and precipitation.[14][15] If you suspect precipitation, try optimizing the dye-to-biomolecule ratio to achieve a lower degree of labeling. |
| Copper-Mediated Non-Specific Reactions | - Catalyst-Dependent Binding: In some cases, the copper catalyst itself can mediate non-specific binding of the alkyne dye to proteins.[16] Ensure you are using the minimum effective concentration of the copper catalyst and that it is properly complexed with a ligand. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my azide-modified biomolecule?
A good starting point is a 2-fold molar excess of the this compound relative to the azide groups on your biomolecule.[3] However, the optimal ratio may need to be determined empirically for your specific application to balance labeling efficiency with the risk of protein precipitation or loss of function due to over-labeling.[14][15]
Q2: How should I prepare and store my this compound stock solution?
This compound is soluble in water, DMSO, and DMF.[7] For long-term storage, it is recommended to store the solid dye at -20°C, protected from light.[7][17] Stock solutions in anhydrous DMSO or DMF can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the key components of a typical CuAAC reaction buffer?
A typical CuAAC reaction for bioconjugation is performed in an aqueous buffer (e.g., PBS, phosphate (B84403) buffer) at a pH between 7 and 7.5. The key components are:
-
Copper Source: Typically Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing Agent: Freshly prepared sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state in situ.[2][18]
-
Copper Ligand (optional but recommended): A ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended to stabilize the Cu(I) catalyst, prevent its disproportionation, and protect the target biomolecule from oxidative damage.[1][3]
Q4: How can I remove the copper catalyst after the reaction?
Residual copper can be cytotoxic and interfere with downstream applications.[19][20] It can be removed by:
-
Chelating Agents: Washing the crude product with an aqueous solution of a chelating agent like EDTA.[18]
-
Purification Methods: Standard protein purification methods like size-exclusion chromatography or dialysis will also effectively remove the copper catalyst and other small molecules from the labeled biomolecule.[18]
Q5: Can the reducing agent affect my protein or the DiSulfo-Cy5 dye?
Yes. While sodium ascorbate is widely used, it can generate reactive oxygen species in the presence of copper, which may damage biomolecules.[1][2] Using a protective ligand can mitigate this risk.[3] Some reducing agents, like TCEP, have been shown to directly interact with and quench the fluorescence of Cy5, so they should be used with caution.[6]
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
This protocol is a starting point and may require optimization for your specific protein.
-
Prepare Reagents:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in water or DMSO.
-
Prepare a 50 mM stock solution of Copper(II) sulfate (CuSO₄) in water.
-
Prepare a 250 mM stock solution of a copper ligand (e.g., THPTA) in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your azide-modified protein, this compound (to the desired final molar excess), and the copper ligand.
-
In a separate tube, premix the CuSO₄ and copper ligand solutions. A 1:5 ratio of copper to ligand is often recommended to protect the biomolecule.[3]
-
Add the premixed copper/ligand solution to the protein/dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be around 5 mM.[3]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by running the reaction mixture through a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[11] Alternatively, perform dialysis against the storage buffer.
-
Visualizations
Caption: General workflow for this compound labeling of a biomolecule.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 9. biotium.com [biotium.com]
- 10. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]
- 13. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. resources.biomol.com [resources.biomol.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 20. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low fluorescence signal with DiSulfo-Cy5 alkyne
Welcome to the technical support center for DiSulfo-Cy5 alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting low fluorescence signals and other common issues encountered during experiments involving this fluorescent probe.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues users might encounter, providing potential causes and recommended solutions in a question-and-answer format.
Issue: Weak or No Fluorescence Signal Detected
A faint or absent fluorescence signal is a common challenge. The following sections break down potential causes related to the dye, the click reaction, and experimental procedures.
Dye-Related Issues
Question 1: Could my this compound dye have degraded?
Answer: Yes, improper storage or handling can lead to dye degradation. This compound is sensitive to light and should be stored at -20°C in the dark.[1] Avoid repeated freeze-thaw cycles. To check for degradation, you can measure its absorbance and fluorescence spectra and compare them to the supplier's specifications.
Question 2: Is the fluorescence of this compound sensitive to pH?
Answer: The fluorescence of Cy5 dyes, including DiSulfo-Cy5, is generally stable across a wide pH range, typically from pH 4 to 10.[2][3] Therefore, it is unlikely that the pH of your buffer is the primary cause of a low signal, unless it is outside of this range.
Click Chemistry Reaction Issues
Question 3: How can I be sure the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is working efficiently?
Answer: Inefficient click chemistry is a frequent cause of low fluorescence. Several factors can impact the reaction's success:
-
Copper Catalyst: The reaction requires a Cu(I) catalyst. Since Cu(I) is readily oxidized to the less effective Cu(II), a reducing agent like sodium ascorbate (B8700270) is essential to maintain the copper in its active state.[4] It is recommended to use a freshly prepared solution of sodium ascorbate.[5][6]
-
Copper Source and Ligands: Copper(II) sulfate (B86663) (CuSO₄) is a common copper source, used in conjunction with a reducing agent.[7] The use of a copper-stabilizing ligand, such as THPTA or BTTAA, can significantly accelerate the reaction and protect biomolecules from copper-mediated damage.[7][8][9]
-
Oxygen: Dissolved oxygen can oxidize the Cu(I) catalyst. Degassing your reaction buffer or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve efficiency.[5]
-
Reactant Concentrations: Ensure you are using the appropriate concentrations of your azide-containing biomolecule and the this compound. A molar excess of the dye is often recommended.[5]
Question 4: Could components in my buffer be interfering with the click reaction?
Answer: Yes, certain buffer components can inhibit the CuAAC reaction. Buffers containing primary amines, such as Tris or glycine, can interfere with some labeling chemistries.[10][11] It is advisable to perform dialysis or use a spin column to exchange the buffer to one that is compatible with the click reaction, such as phosphate-buffered saline (PBS).
Experimental Procedure and Imaging Issues
Question 5: How can I remove unreacted this compound that is causing high background and obscuring my signal?
Answer: A major challenge in imaging applications is the removal of unreacted fluorescent probes, which can lead to high background noise and make it difficult to detect the specific signal.[12] After the labeling reaction, it is crucial to purify your labeled biomolecule. Techniques like dialysis, size-exclusion chromatography, or spin columns can be used to separate the labeled protein from the free dye.[5][10][11]
Question 6: My signal is bright initially but fades quickly during imaging. What is happening?
Answer: This phenomenon is known as photobleaching, where the fluorophore is damaged by the excitation light.[13] To minimize photobleaching:
-
Use an anti-fade mounting medium.[14]
-
Reduce the intensity and duration of the excitation light.
-
Acquire images using a sensitive detector to shorten exposure times.[13]
Question 7: I am using fluorescence microscopy. Could my instrument settings be the problem?
Answer: Incorrect microscope settings can lead to a low or non-existent signal.
-
Light Source and Filters: Ensure your microscope is equipped with the correct excitation light source and filter set for DiSulfo-Cy5 (Excitation max ~646 nm, Emission max ~662 nm).[7]
-
Gain and Exposure: If the signal is weak, you may need to increase the gain or exposure time on your detector.[15]
Quantitative Data Summary
The following table summarizes the key spectral properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [7] |
| Emission Maximum (λem) | ~662 nm | [7] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [7] |
| Solubility | Water, DMSO, DMF | [7] |
Experimental Protocols
General Protocol for Labeling Proteins with this compound via CuAAC
This protocol provides a general starting point for labeling an azide-modified protein with this compound. Optimization may be required for specific proteins and applications.
1. Buffer Exchange of Azide-Modified Protein:
- If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into a click-compatible buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0 or PBS) using dialysis or a spin column.[10][11]
- Adjust the protein concentration to 5-10 mg/mL.[10][11]
2. Prepare Stock Solutions:
- This compound: Prepare a 10 mM stock solution in water or DMSO.[5]
- Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[9]
- Copper Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water.[9]
- Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water.[4][9] This solution is prone to oxidation and should be made fresh for each experiment.[5][6]
3. Click Reaction:
- In a microcentrifuge tube, combine the following in order:
- Azide-modified protein solution.
- This compound stock solution (a 3-10 fold molar excess over the protein is a good starting point).[5]
- Prepare a premixed solution of CuSO₄ and THPTA ligand in a 1:5 molar ratio.[9]
- Add the CuSO₄/THPTA mixture to the protein/dye solution. The final concentration of CuSO₄ is typically between 50 and 250 µM.[4]
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[4][9]
- Incubate the reaction at room temperature for 1-2 hours, protected from light.[4][11] For live cell labeling, incubation times can be as short as 15-30 minutes.[9]
4. Purification of Labeled Protein:
- Remove unreacted this compound by spin column purification, dialysis, or size-exclusion chromatography.[5][10][11]
5. Storage:
- Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.[10][11]
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling azide-modified proteins with this compound.
Troubleshooting Logic for Low Fluorescence Signal
Caption: Troubleshooting flowchart for low this compound fluorescence signal.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. interchim.fr [interchim.fr]
- 8. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. abcam.com [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Reducing non-specific binding of DiSulfo-Cy5 alkyne
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address non-specific binding of DiSulfo-Cy5 alkyne in experimental settings.
Troubleshooting Guide
High background fluorescence can obscure specific signals and lead to inaccurate results. This guide provides a systematic approach to identifying and mitigating the causes of non-specific binding of this compound.
Q1: What are the primary causes of high background fluorescence with this compound?
A1: High background fluorescence is typically a result of non-specific binding, where the fluorescent probe interacts with unintended cellular components or surfaces. The primary causes can be categorized as follows:
-
Hydrophobic and Ionic Interactions: Although DiSulfo-Cy5 is sulfonated to increase hydrophilicity, residual hydrophobic or ionic characteristics can lead to binding with proteins and lipids.[1]
-
Suboptimal Reagent Concentration: An excessively high concentration of this compound is a common reason for increased background signal.
-
Inadequate Blocking: Failure to sufficiently block non-specific binding sites on cells or tissue samples can lead to off-target probe accumulation.[1]
-
Insufficient Washing: Unbound this compound that is not thoroughly washed away will contribute to background fluorescence.[2]
-
Issues with Copper-Catalyzed Click Reaction (CuAAC): The components of the click reaction itself can sometimes contribute to background. For instance, copper ions can bind non-specifically to certain biomolecules.[3]
-
Cell-Type Specific Binding: Cyanine (B1664457) dyes, including Cy5, have been reported to exhibit non-specific binding to certain cell types, such as monocytes and macrophages.[4]
Q2: I'm observing high background in my negative control (no azide). What should I do first?
A2: High background in a negative control definitively points to non-specific binding of the this compound probe itself. The first and most critical step is to optimize the concentration of the probe.
Experimental Protocols
Protocol 1: Titration of this compound
This protocol helps determine the optimal concentration of this compound that provides the best signal-to-noise ratio.
-
Prepare a Dilution Series: Prepare a series of this compound concentrations. A good starting range is 0.5 µM to 10 µM. A typical starting concentration for imaging is around 5 µM.[5]
-
Sample Preparation: Prepare identical azide-negative samples (e.g., cells that have not been treated with an azide (B81097) analog).
-
Staining: Stain the samples with each concentration in your dilution series using your standard click chemistry protocol.
-
Imaging: Image all samples using identical acquisition settings (e.g., laser power, gain, exposure time).
-
Analysis: Identify the highest concentration that results in minimal background fluorescence. This will be your optimal concentration for future experiments.
Q3: My background is still high after optimizing the dye concentration. What are the next steps?
A3: If titrating the dye is insufficient, you should focus on optimizing your blocking and washing steps. These steps are crucial for preventing and removing non-specifically bound probes.
Protocol 2: Optimized Blocking and Washing Protocol for Click Chemistry Staining
This protocol is designed to minimize non-specific binding of this compound.
Materials:
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (if required for intracellular targets): 0.1% - 0.5% Triton X-100 or 0.5% Saponin in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Tween-20 (PBS-T).[1]
-
Wash Buffer: PBS with 0.1% Tween-20 (PBS-T).
-
Click Reaction Cocktail:
-
This compound (at optimized concentration)
-
Copper (II) Sulfate (CuSO₄)
-
Copper Protectant/Ligand (e.g., THPTA)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Procedure:
-
Fixation: Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash samples 3 times with PBS for 5 minutes each.
-
Permeabilization (Optional): If your target is intracellular, permeabilize with Permeabilization Buffer for 10-15 minutes. Wash 3 times with PBS-T for 5 minutes each.
-
Blocking: Incubate samples in Blocking Buffer for 1 hour at room temperature. This step is critical to saturate non-specific binding sites.[2]
-
Click Reaction:
-
Prepare the click reaction cocktail according to your established protocol, using the optimized concentration of this compound.
-
Remove the blocking buffer (do not wash).
-
Add the click reaction cocktail to the samples and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Extensive Washing: This is a critical step to remove unbound dye.
-
Wash 3 times with PBS-T for 5-10 minutes each, with gentle agitation.[2]
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Counterstaining and Mounting (Optional): Proceed with nuclear counterstaining (e.g., DAPI) and mount for imaging.
Data Presentation
| Parameter | Recommended Starting Range | Key Considerations |
| This compound Conc. | 0.5 - 10 µM | Always perform a titration. The optimal concentration is a balance between signal intensity and background. A good starting point is often 2-5 µM.[5] |
| Blocking Agent: BSA | 1 - 5% (w/v) in PBS-T | Use high-quality, IgG-free BSA to avoid cross-reactivity with antibodies if performing co-staining. |
| Blocking Agent: Serum | 5 - 10% (v/v) in PBS-T | Use serum from the species of the secondary antibody if performing co-staining with immunofluorescence to prevent cross-reactivity.[1][5] |
| Detergent: Tween-20 | 0.05 - 0.1% (v/v) | Include in wash buffers and blocking buffer to reduce non-specific hydrophobic interactions.[1] |
| Blocking Time | 1 hour | Increasing blocking time can sometimes help, but excessively long blocking may mask specific signals.[2] |
| Washing Steps | 3 - 5 washes | The number and duration of washes are critical. Increase the number of washes if background persists.[2] |
Mandatory Visualization
Caption: A flowchart for troubleshooting non-specific binding of this compound.
Caption: An optimized workflow for staining with this compound.
Frequently Asked Questions (FAQs)
Q4: Can I use milk as a blocking agent? A4: While non-fat dry milk is a common blocking agent in Western blotting, it is generally not recommended for fluorescence-based applications. Milk can contain endogenous biotin (B1667282) and phosphoproteins that may increase background or interfere with certain detection methods. BSA or normal serum are preferred blocking agents for immunofluorescence and related techniques.[1]
Q5: Will adding a detergent to my blocking buffer remove my cells? A5: A low concentration of a mild, non-ionic detergent like Tween-20 (0.05-0.1%) is unlikely to detach well-adhered cells and is beneficial for reducing non-specific hydrophobic interactions.[1] However, harsh detergents or excessive concentrations could potentially affect cell integrity.
Q6: I see a lot of fluorescent puncta (dots) in my image. What could be the cause? A6: Fluorescent puncta often indicate that the dye has precipitated out of solution. This can happen if the dye concentration is too high or if it is not fully dissolved in the reaction buffer. To resolve this, ensure your this compound stock solution is fully dissolved before adding it to the final reaction mix. You can also try centrifuging your final click cocktail at high speed for 1-2 minutes before adding it to your sample to pellet any aggregates.
Q7: Are there any commercial blocking buffers specifically for cyanine dyes? A7: Yes, several manufacturers offer proprietary blocking buffers designed to reduce the non-specific binding of cyanine dyes, particularly to cell types like monocytes and macrophages which are known to be problematic.[4] These can be a good option if standard blocking agents like BSA or serum are not sufficient.
Q8: Could the copper catalyst in the click reaction be causing background? A8: Yes, copper (I) can sometimes generate reactive oxygen species or bind non-specifically to proteins, which may contribute to background fluorescence.[3] To minimize this, it is highly recommended to use a copper-chelating ligand (e.g., THPTA, BTTAA) in your click reaction cocktail. These ligands protect the copper, improve reaction efficiency, and reduce off-target effects.[3] Always use freshly prepared reducing agent (e.g., sodium ascorbate) to ensure efficient conversion of Cu(II) to the active Cu(I) state.
References
Optimizing copper catalyst concentration for DiSulfo-Cy5 alkyne labeling
Welcome to the technical support center for optimizing copper catalyst concentration in DiSulfo-Cy5 alkyne labeling experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve efficient and reliable conjugation of this compound to their target biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper catalyst for this compound labeling?
A1: The optimal copper(I) catalyst concentration for this compound labeling, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, depends on the specific application, particularly whether the labeling is performed in vitro or in living cells. For in vitro labeling of purified proteins or other biomolecules, a copper concentration in the range of 50-250 µM is often effective.[1][2] For labeling on the surface of living cells, where copper toxicity is a major concern, lower concentrations of 10-100 µM are recommended.[2][3] It is crucial to empirically determine the optimal concentration for each specific experimental system to balance reaction efficiency with potential damage to the biomolecule.
Q2: Why is a ligand used with the copper catalyst, and what is the recommended ratio?
A2: A copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA, is essential for several reasons. These ligands accelerate the CuAAC reaction, protect the copper(I) from oxidation to the inactive copper(II) state, and reduce copper-mediated damage to biomolecules by sequestering the copper ion.[4][5][6] A common recommendation is to use a ligand-to-copper ratio of 5:1 to effectively protect proteins and other biomolecules from oxidative damage caused by reactive oxygen species (ROS) generated during the reaction.[1][5]
Q3: My protein is degrading or precipitating during the labeling reaction. What could be the cause and how can I prevent it?
A3: Protein degradation and precipitation during CuAAC labeling are often caused by the generation of reactive oxygen species (ROS) in the presence of copper and a reducing agent like sodium ascorbate (B8700270).[5][7] These ROS can lead to the oxidation of sensitive amino acid residues such as histidine, arginine, cysteine, and methionine.[7] To mitigate this, consider the following troubleshooting steps:
-
Increase the Ligand-to-Copper Ratio: A higher concentration of a protective ligand like THPTA can help chelate the copper more effectively and reduce ROS formation.[5]
-
Add a Scavenger: Including additives like aminoguanidine (B1677879) can help intercept byproducts of ascorbate oxidation that may damage proteins.[5]
-
Optimize Copper Concentration: Use the lowest effective concentration of copper to minimize ROS generation while still achieving acceptable labeling efficiency.
-
Control the Order of Reagent Addition: It is recommended to pre-mix the copper sulfate (B86663) with the ligand before adding it to the reaction mixture containing the alkyne and azide. The reaction should be initiated by the addition of sodium ascorbate.[5]
Q4: The labeling efficiency with this compound is very low. What are the potential reasons and solutions?
A4: Low labeling efficiency can stem from several factors:
-
Suboptimal Reagent Concentrations: Ensure that the concentrations of the this compound, the azide-modified biomolecule, copper, ligand, and reducing agent are within the optimal range. For reactions with low concentrations of reactants (nanomolar range), achieving complete labeling can be challenging and may require higher concentrations of one of the reaction partners.[1][8]
-
Inactive Catalyst: The copper(I) catalyst may have been oxidized to inactive copper(II). Ensure that a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.
-
Inhibitors: Components in your buffer or sample may be interfering with the reaction. For example, iodide ions can interfere with the CuAAC reaction.[1]
-
pH of the Reaction: The CuAAC reaction is generally robust over a pH range of 4-12, but the optimal pH is typically between 6.5 and 8.0 for bioconjugation.[5][7]
Troubleshooting Guide
This guide addresses common problems encountered during this compound labeling and provides systematic steps for resolution.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Inefficient labeling reaction. | - Verify the concentrations of all reagents (this compound, azide-biomolecule, CuSO₄, ligand, sodium ascorbate).[1]- Use fresh sodium ascorbate solution.- Optimize the ligand-to-copper ratio (a 5:1 ratio is a good starting point).[5]- Ensure the reaction pH is within the optimal range (6.5-8.0).[5] |
| Quenching of the Cy5 dye. | - Although less common with covalent labeling, ensure the local environment of the dye is not causing quenching. This can sometimes be addressed by altering the buffer composition. | |
| Protein Aggregation/Precipitation | Copper-induced protein damage. | - Lower the copper concentration to the minimum required for the reaction.[9]- Increase the ligand concentration to a higher ratio (e.g., >5:1) relative to copper.[5]- Add aminoguanidine to the reaction mixture to scavenge harmful byproducts.[5] |
| Dye-induced aggregation. | - DiSulfo-Cy5 is designed to be water-soluble, but if aggregation persists, consider using a different buffer or adding mild, non-denaturing detergents. | |
| High Background Signal | Non-specific binding of the dye. | - Ensure adequate washing steps after the labeling reaction to remove unbound this compound.- Consider a purification step (e.g., size exclusion chromatography) to separate the labeled biomolecule from excess dye. |
| Unreacted alkyne probe causing side reactions. | - If possible, remove the unreacted alkyne probe from the sample before initiating the click reaction, for example, through protein precipitation or the use of magnetic beads.[10] | |
| Inconsistent Results | Variability in reagent preparation or reaction setup. | - Prepare fresh stock solutions of reagents, especially the sodium ascorbate reducing agent.- Follow a consistent order of addition for the reagents. A recommended order is to mix the copper and ligand first, then add to the azide/alkyne mixture, and finally initiate with the reducing agent.[5] |
Experimental Protocols
General Protocol for In Vitro Protein Labeling with this compound
This protocol provides a starting point for the copper-catalyzed click chemistry labeling of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and this compound in buffer. The final concentration of the protein and dye will need to be optimized, but a starting point is a slight molar excess of the dye.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand. For a final copper concentration of 100 µM, you would add appropriate volumes to achieve a 5:1 ligand-to-copper ratio (final ligand concentration of 500 µM).[1]
-
Add the catalyst premix to the protein-dye solution.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[1]
-
Incubate the reaction at room temperature or 4°C for 1-2 hours. The optimal time may vary.
-
Quench the reaction by adding a chelating agent like EDTA or by proceeding directly to a purification step.
-
Purify the labeled protein from excess reagents using methods such as size exclusion chromatography or dialysis.
Quantitative Data Summary
The following tables summarize recommended starting concentrations for key reagents in this compound labeling reactions.
Table 1: Recommended Reagent Concentrations for In Vitro Labeling
| Reagent | Final Concentration | Reference |
| CuSO₄ | 50 - 250 µM | [1] |
| THPTA Ligand | 250 - 1250 µM (5:1 ratio to Cu) | [1] |
| Sodium Ascorbate | 2.5 - 5 mM | [1][11] |
| Aminoguanidine | 1 - 5 mM | [1][11] |
Table 2: Recommended Reagent Concentrations for Live Cell Labeling
| Reagent | Final Concentration | Reference |
| CuSO₄ | 10 - 100 µM | [3] |
| Ligand (e.g., THPTA, BTTAA) | 50 - 500 µM (e.g., 5:1 ratio to Cu) | [11][12] |
| Sodium Ascorbate | 2.5 mM | [11][12] |
Visualized Workflows and Relationships
Experimental Workflow for this compound Labeling
Caption: A typical experimental workflow for labeling an azide-modified biomolecule with this compound.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A decision tree to troubleshoot causes of low this compound labeling efficiency.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper Induces Protein Aggregation, a Toxic Process Compensated by Molecular Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
DiSulfo-Cy5 alkyne photostability and how to minimize photobleaching
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the photostability of DiSulfo-Cy5 alkyne and best practices to minimize photobleaching during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key spectral properties?
This compound is a fluorescent dye belonging to the cyanine (B1664457) family, featuring two sulfonate groups and an alkyne group. The sulfonate groups enhance its water solubility, which is advantageous for labeling biomolecules in aqueous buffers without the need for organic co-solvents.[1] The alkyne group allows for its covalent attachment to azide-modified molecules via "click chemistry." Its spectral properties are characterized by:
-
Excitation Maximum: ~646 nm[2]
-
Emission Maximum: ~662 nm[2]
-
Extinction Coefficient: 271,000 cm⁻¹M⁻¹[2]
-
Fluorescence Quantum Yield: 0.28[2]
Q2: What is photobleaching and why is it a concern for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its ability to fluoresce.[3] For this compound, as with other cyanine dyes, this process is primarily driven by the interaction of the excited dye with molecular oxygen, which generates reactive oxygen species (ROS). These ROS then chemically damage the dye, causing the fluorescence signal to fade over time. This is a significant concern in experiments requiring prolonged or high-intensity light exposure, such as time-lapse imaging or single-molecule studies, as it can compromise data quality.[4]
Q3: How does the sulfonation of this compound affect its photostability?
While the primary role of sulfonation is to increase water solubility and reduce aggregation, it can also influence photostability.[5] Some studies on related cyanine dyes suggest that a lower net charge (fewer sulfonate groups) may correlate with higher photostability.[1] Therefore, while disulfonation is excellent for solubility, monosulfonated versions might offer slightly better photostability under certain conditions.[1] However, the increased water solubility of DiSulfo-Cy5 can indirectly enhance photostability by minimizing aggregation-induced quenching.[6]
Q4: What are the main factors that accelerate the photobleaching of this compound?
Several factors in the experimental setup can increase the rate of photobleaching:
-
High Excitation Light Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, a greater chance for photochemical damage.[4]
-
Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching as it interacts with the excited triplet state of the dye to form damaging ROS.[7]
-
Local Chemical Environment: The pH of the imaging buffer can affect the photostability of cyanine dyes, with slightly basic conditions (around pH 7.5) often being optimal.[4]
-
Presence of Thiols: While certain thiols can be used for photoswitching, some reducing agents like β-mercaptoethanol (BME) and dithiothreitol (B142953) (DTT) can increase blinking and shorten the lifetime of Cy5 dyes.[8][9]
Troubleshooting Guide
Problem 1: Rapid loss of fluorescence signal during imaging.
-
Possible Cause: High rate of photobleaching.
-
Solutions:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[10] The use of neutral density filters can help reduce intensity without changing the spectral quality of the light.[3]
-
Minimize Exposure Time: Shorten the image acquisition time and reduce the frequency of image capture in time-lapse experiments.[3]
-
Use an Antifade Reagent: Incorporate a commercially available or homemade antifade reagent into your mounting medium or imaging buffer.[4]
-
Optimize Imaging Buffer: Ensure your imaging buffer has a pH of around 7.5 and consider using an oxygen scavenging system.[4]
-
Problem 2: Low signal-to-noise ratio (SNR).
-
Possible Cause: A weak fluorescence signal combined with background noise.
-
Solutions:
-
Optimize Labeling: Ensure an optimal dye-to-biomolecule labeling ratio to avoid self-quenching from over-labeling.[4]
-
Thoroughly Remove Unbound Dye: Use appropriate purification methods like size-exclusion chromatography or dialysis to minimize background from unbound dye.[4]
-
Use High-Quality Imaging Consumables: Employ clean, high-quality coverslips and slides to reduce background fluorescence.[4]
-
Problem 3: Significant fluorescence signal drop after adding a reducing agent (e.g., DTT, BME).
-
Possible Cause: Some reducing agents can increase the blinking and decrease the photostability of Cy5 dyes.[8][9]
-
Solutions:
-
Use an Alternative Reducing Agent: If a reducing agent is necessary, consider using one with a lower reducing potential or testing different agents to find one with a minimal effect on the dye.
-
Incorporate an Oxygen Scavenging System: An effective oxygen scavenging system can help mitigate some of the negative effects of reducing agents on dye stability.[8]
-
Quantitative Data on Photostability
| Property | Value/Observation | Reference(s) |
| Fluorescence Quantum Yield | 0.28 | [2] |
| Photostability vs. Monosulfonated Cy5 | May be slightly lower than monosulfonated versions. | [1] |
| Effect of Oxygen | The presence of oxygen significantly accelerates photobleaching. | [7] |
| Effect of Antifade Reagents | The use of antifade reagents can significantly reduce the rate of photobleaching. | [4] |
| Effect of Oxygen Scavengers | Enzymatic oxygen scavenging systems can increase the initial lifetime of Cy5 fluorophores. | [8][11] |
Experimental Protocols
Protocol for Assessing Photobleaching of this compound
This protocol outlines a method to quantify the photobleaching rate of this compound in a microscopy experiment.
-
Sample Preparation:
-
Prepare a sample with this compound-labeled biomolecules immobilized on a glass coverslip.
-
Mount the sample in the imaging buffer of choice. Prepare parallel samples with and without antifade reagents or oxygen scavengers for comparison.
-
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a laser source appropriate for DiSulfo-Cy5 excitation (e.g., 633 nm or 647 nm).
-
Set the laser power to a constant and relevant level for your intended experiments.
-
Select an appropriate emission filter for DiSulfo-Cy5.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and frame rate throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
-
Protocol for Using an Oxygen Scavenging System
This protocol describes the use of a common enzymatic oxygen scavenging system to improve the photostability of this compound.
-
Prepare Stock Solutions:
-
Glucose Oxidase: Prepare a stock solution of glucose oxidase (e.g., 10 mg/mL in a suitable buffer).
-
Catalase: Prepare a stock solution of catalase (e.g., 5 mg/mL in a suitable buffer).
-
Glucose: Prepare a stock solution of D-glucose (e.g., 20% w/v in water).
-
-
Prepare Imaging Buffer:
-
To your standard imaging buffer, add the components of the oxygen scavenging system immediately before use. A common final concentration is:
-
0.5% (w/v) D-glucose
-
50 µg/mL glucose oxidase
-
10 µg/mL catalase
-
-
Gently mix the buffer. Avoid vigorous vortexing, which can introduce oxygen.
-
-
Sample Imaging:
-
Replace the buffer on your sample with the freshly prepared imaging buffer containing the oxygen scavenging system.
-
Proceed with your imaging experiment.
-
Visualizing Photobleaching and Mitigation
The following diagrams illustrate the key concepts related to this compound photobleaching and the strategies to minimize it.
Caption: The photobleaching pathway of this compound.
Caption: Strategies to minimize the photobleaching of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving DiSulfo-Cy5 alkyne aggregation issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DiSulfo-Cy5 alkyne and encountering aggregation issues in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, far-red fluorescent dye containing an alkyne group.[1][2] Its fluorescence is pH-insensitive between pH 4 and 10.[3][4] The primary application of this compound is in bioorthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] This reaction allows for the stable and specific labeling of azide-modified biomolecules such as proteins, peptides, and nucleic acids.[5][6][7]
Q2: What causes this compound to aggregate in solution?
Like other cyanine (B1664457) dyes, this compound can self-associate in aqueous solutions to form aggregates.[8][9][10][11] This aggregation is primarily driven by intermolecular van der Waals forces and hydrophobic interactions between the dye molecules.[8] While the two sulfonate groups on DiSulfo-Cy5 enhance its water solubility, aggregation can still occur, especially at high concentrations, in high ionic strength buffers, or in the presence of certain salts.[12][13] Aggregation can lead to a decrease in fluorescence quantum yield (quenching) and shifts in the absorption spectrum.[14]
Q3: What are H-aggregates and J-aggregates?
H-aggregates and J-aggregates are two primary forms of cyanine dye aggregates with distinct spectroscopic properties.[8][15][16]
-
H-aggregates (hypsochromic aggregates) exhibit a blue-shifted absorption maximum compared to the monomeric dye. They are often associated with a decrease in fluorescence.[13][16]
-
J-aggregates (Jelley aggregates) show a red-shifted, narrow absorption band and can sometimes exhibit enhanced fluorescence.[10][17]
The type of aggregate formed depends on factors such as the dye structure, concentration, solvent, and the presence of additives or templates like polymers or DNA.[15][16][17]
Q4: How can I visually identify if my this compound solution has aggregated?
Visible signs of aggregation can include the appearance of a slight haze, turbidity, or even visible precipitates in the solution. Spectroscopically, aggregation is indicated by a change in the shape and position of the absorption spectrum. A decrease in the main absorption peak around 646 nm and the appearance of a new peak at a shorter wavelength (around 600 nm) is indicative of H-aggregation.[13]
Troubleshooting Guide
Issue: Reduced fluorescence intensity of my labeled biomolecule.
| Possible Cause | Troubleshooting Step |
| Dye Aggregation | Aggregation of this compound on the biomolecule can lead to self-quenching. |
| * Reduce Dye Concentration: Lower the concentration of this compound used in the labeling reaction. | |
| * Add Anti-Aggregation Agents: Include additives like Tween 20 (0.01-0.1%) or Pluronic F-127 (0.01-0.1%) in the reaction buffer. | |
| * Use Organic Co-solvents: Add a small percentage (5-20%) of an organic co-solvent like DMSO or DMF to the reaction buffer to improve dye solubility. | |
| High Degree of Labeling (DOL) | Over-labeling can cause dye-dye quenching on the target molecule.[18] |
| * Optimize Dye:Molecule Ratio: Perform a titration to find the optimal molar ratio of this compound to your biomolecule. Aim for a lower DOL. | |
| Photobleaching | Exposure to intense light can permanently destroy the fluorophore. |
| * Protect from Light: Store the dye solution and labeled conjugates in the dark. Minimize light exposure during experiments. |
Issue: Precipitation or cloudiness in the this compound solution.
| Possible Cause | Troubleshooting Step |
| High Concentration | The concentration of the dye may exceed its solubility limit in the chosen buffer. |
| * Dilute the Solution: Prepare a more dilute stock solution or dilute the existing solution. | |
| * Use a Different Solvent for Stock: Prepare a high-concentration stock solution in DMSO or DMF and dilute it into your aqueous buffer immediately before use. | |
| High Ionic Strength of Buffer | High salt concentrations can promote aggregation and precipitation.[12][13] |
| * Reduce Salt Concentration: If possible, use a buffer with a lower ionic strength. | |
| * Test Different Buffers: Empirically test different buffer systems (e.g., phosphate (B84403) vs. HEPES vs. Tris) to find one that minimizes aggregation. | |
| Low Temperature | Some dyes can be less soluble at lower temperatures. |
| * Warm the Solution: Gently warm the solution to room temperature or 37°C to aid in dissolution. Do not boil. |
Experimental Protocols
Protocol 1: Preparation of a Non-Aggregated this compound Stock Solution
This protocol describes the recommended procedure for dissolving and storing this compound to minimize aggregation.
Materials:
-
This compound powder
-
Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Nuclease-free water or desired aqueous buffer (e.g., 1x PBS, pH 7.4)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution:
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of 1-10 mM.
-
Vortex thoroughly for at least 1 minute to ensure complete dissolution.
-
-
Storage:
Protocol 2: Click Chemistry Labeling with Aggregation Prevention
This protocol provides a general procedure for labeling an azide-modified protein with this compound, incorporating steps to mitigate aggregation.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., 1x PBS, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Tween 20 (10% solution in water)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-modified protein and the reaction buffer.
-
Add Tween 20 to a final concentration of 0.05% (v/v) and mix gently.
-
-
Prepare Catalyst Complex:
-
In a separate tube, mix the CuSO4 and THPTA stock solutions. Allow to complex for a few minutes.
-
-
Add Dye:
-
Add the desired amount of this compound stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically.
-
-
Initiate Reaction:
-
Add the CuSO4/THPTA complex to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove unreacted dye and other reaction components by passing the mixture through a size-exclusion chromatography column.
-
Data Presentation
The following tables illustrate the type of quantitative data that can be generated to assess this compound aggregation.
Table 1: Effect of this compound Concentration on Aggregation in 1x PBS
| Concentration (µM) | Absorbance at 646 nm | Absorbance at 600 nm | A600/A646 Ratio (Aggregation Index) |
| 1 | 0.250 | 0.010 | 0.040 |
| 5 | 1.250 | 0.055 | 0.044 |
| 10 | 2.480 | 0.124 | 0.050 |
| 20 | 4.850 | 0.291 | 0.060 |
| 50 | 11.50 | 0.920 | 0.080 |
This is illustrative data. Actual values may vary. An increasing A600/A646 ratio indicates a higher degree of H-aggregation.
Table 2: Effect of Additives on the Aggregation Index of 50 µM this compound in 1x PBS
| Additive | Concentration | A600/A646 Ratio (Aggregation Index) |
| None | - | 0.080 |
| Tween 20 | 0.01% | 0.065 |
| 0.05% | 0.052 | |
| 0.1% | 0.045 | |
| Pluronic F-127 | 0.01% | 0.068 |
| 0.05% | 0.055 | |
| 0.1% | 0.048 | |
| DMSO | 5% | 0.050 |
| 10% | 0.042 | |
| 20% | 0.035 |
This is illustrative data. Actual values may vary. A lower aggregation index indicates less aggregation.
Visualizations
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. primescholars.com [primescholars.com]
- 9. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsr.net [ijsr.net]
- 11. Atomistic simulation studies of ionic cyanine dyes: self-assembly and aggregate formation in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Controlling the formation of cyanine dye H- and J-aggregates with cucurbituril hosts in the presence of anionic polyelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajuronline.org [ajuronline.org]
- 18. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Best practices for storing and handling DiSulfo-Cy5 alkyne
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling DiSulfo-Cy5 alkyne. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C in the dark for long-term stability, with some suppliers recommending -80°C for stock solutions to ensure longevity.[1] It is crucial to protect the compound from light. For transportation, it can be kept at room temperature for up to three weeks.[2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in water, DMSO, and DMF.[3][4] For click chemistry applications, a 10 mM stock solution in anhydrous DMSO is commonly prepared. When not in use, store stock solutions at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.
Q3: What are the key spectral properties of this compound?
A3: this compound is a far-red fluorescent dye. Its excitation maximum is approximately 646 nm, and its emission maximum is around 662 nm.[3] These properties make it compatible with instruments equipped with a 633 nm or 647 nm laser line.[4]
Q4: Is this compound sensitive to pH?
A4: No, the fluorescence of DiSulfo-Cy5 is largely insensitive to pH in the range of 4 to 10.[4] This provides a wide operational window for various experimental conditions without significant loss of signal.
Q5: What is the primary application of this compound?
A5: this compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][4] This reaction allows for the specific and efficient labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, with the Cy5 fluorophore for subsequent detection and analysis.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on information from various suppliers.
| Property | Value | Source |
| Excitation Maximum (λex) | ~646 nm | [3] |
| Emission Maximum (λem) | ~662 nm | [3] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [3] |
| Recommended Long-Term Storage | -20°C | [2][3][4] |
| Solubility | Water, DMSO, DMF | [3][4] |
Experimental Protocols
Detailed Methodology: Click-DIGE Labeling of Azido-Sugars in Cell Lysates
This protocol is adapted from a study demonstrating the use of alkyne-functionalized cyanine (B1664457) dyes for detecting differences in protein glycosylation.[6]
Objective: To fluorescently label proteins that have been metabolically tagged with an azido-sugar using this compound via a click reaction for subsequent 2D DIGE analysis.
Materials:
-
Cell lysate containing proteins metabolically labeled with an azido-sugar (e.g., azido-GalNAc).
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium Ascorbate (B8700270)
-
Urea
-
Thiourea
-
CHAPS
-
Dithiothreitol (DTT)
-
IPG buffer
-
Deionized water
Procedure:
-
Protein Solubilization: Solubilize the cell lysate in a buffer containing 7 M urea, 2 M thiourea, 4% CHAPS, and 30 mM Tris-HCl, pH 8.5.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 50 µL reaction, the final concentrations of the components should be:
-
100 µM this compound
-
1 mM CuSO₄
-
5 mM THPTA (or other ligand at an optimized concentration)
-
10 mM Sodium Ascorbate
-
-
Labeling Reaction:
-
To 50 µg of protein lysate, add the freshly prepared click reaction cocktail.
-
Incubate the reaction mixture at room temperature for 1 hour in the dark.
-
-
Protein Precipitation:
-
To stop the reaction and remove excess reagents, add four volumes of ice-cold acetone to the reaction mixture.
-
Incubate at -20°C for at least 1 hour to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully decant the supernatant.
-
-
Protein Pellet Wash:
-
Wash the protein pellet with 500 µL of ice-cold 80% acetone.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant and air-dry the pellet briefly.
-
-
Resuspension: Resuspend the protein pellet in a rehydration buffer suitable for 2D gel electrophoresis (e.g., 8 M urea, 2% CHAPS, 50 mM DTT, 0.2% IPG buffer). The labeled sample is now ready for downstream analysis.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Solution |
| Degraded this compound | Ensure the dye has been stored properly at -20°C and protected from light. Prepare fresh stock solutions. |
| Inefficient Click Reaction | Optimize the concentrations of copper, ligand, and sodium ascorbate. Ensure the sodium ascorbate solution is freshly prepared as it is prone to oxidation.[7] |
| Low Incorporation of Azide (B81097) Label | Verify the efficiency of metabolic labeling or chemical modification of your biomolecule with the azide group. |
| Presence of Interfering Substances | Buffers containing high concentrations of reducing agents (like DTT) or copper-chelating agents (like EDTA) can inhibit the click reaction. Remove these substances by dialysis or buffer exchange prior to labeling. Tris buffers can also interfere by chelating copper.[7] |
Issue 2: High Background Fluorescence
| Possible Cause | Solution |
| Non-specific Binding of the Dye | Decrease the concentration of this compound used in the reaction. Increase the number and duration of washing steps after the click reaction. Include a blocking agent, such as BSA, in your buffers.[8] |
| Copper-Mediated Fluorescence | Use a copper-chelating ligand (e.g., THPTA) in sufficient excess (typically 5-fold) over the copper sulfate to prevent non-specific copper binding to biomolecules.[8] Perform a final wash with a copper chelator like EDTA.[8] |
| Precipitation of the Dye | Ensure that the concentration of this compound in the reaction mixture does not exceed its solubility limit, especially when using aqueous buffers with low organic co-solvent content. |
Issue 3: Inconsistent Labeling Efficiency
| Possible Cause | Solution |
| Variability in Reagent Preparation | Prepare fresh solutions of critical reagents like sodium ascorbate for each experiment. Use consistent sources and lots of all reagents. |
| Oxygen Inhibition of Click Reaction | Degas your reaction buffer to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[7] |
| Incorrect Reagent Ratios | Ensure the correct ratio of ligand to copper is used to maintain the active Cu(I) state. A 5:1 ligand to copper ratio is often recommended.[7] |
Visualizations
Caption: Experimental workflow for labeling azido-sugar modified proteins with this compound.
Caption: Troubleshooting logic for common issues with this compound labeling experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: DiSulfo-Cy5 Alkyne Labeling
Welcome to the technical support center for the DiSulfo-Cy5 alkyne labeling reaction. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance on the impact of pH and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence of DiSulfo-Cy5 sensitive to pH?
A1: No, the fluorescence of this compound is largely independent of pH within a wide range.[1][2][3] The dye maintains its fluorescent properties typically between pH 4 and 10, making it robust for a variety of experimental conditions.[1][2][3]
Q2: What is the optimal pH for the this compound labeling reaction?
A2: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which conjugates this compound to an azide-modified molecule, is effective over a broad pH range, generally between 4 and 12.[4][5] However, for labeling biological molecules like proteins, it is crucial to choose a pH that maintains the biomolecule's stability and integrity. A pH range of 6.5 to 8.0 is recommended for most bioconjugation applications.[6] A good starting point is a phosphate (B84403) or HEPES buffer at pH 7.0-7.5.[7]
Q3: Can I use any buffer for the labeling reaction?
A3: No, certain buffer components can interfere with the reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they can chelate the copper catalyst and inhibit the reaction.[6][8][9] Phosphate-buffered saline (PBS) or HEPES are generally recommended.[6][7]
Q4: Does the pH affect the stability of the this compound dye itself?
A4: While the dye's fluorescence is stable, extreme pH conditions can affect its chemical stability. Very high pH (e.g., >9.0) may lead to degradation of the cyanine (B1664457) dye structure over time. Conversely, very strong acidic conditions, such as treatment with trifluoroacetic acid (TFA), could potentially lead to the loss of the water-solubilizing sulfo groups.
Troubleshooting Guide
This guide addresses common issues related to the this compound labeling reaction, with a focus on pH-related factors.
Issue 1: Low or No Labeling Efficiency
| Possible Cause | Recommendation |
| Suboptimal Reaction pH | While the CuAAC reaction works over a broad pH range, the optimal pH for your specific biomolecule might be narrower. Ensure the pH of your reaction buffer is between 6.5 and 8.0 to maintain protein stability and solubility. Verify the pH of your final reaction mixture. |
| Incompatible Buffer | Buffers like Tris or those containing chelating agents (e.g., EDTA) can inhibit the copper catalyst.[6] Switch to a non-coordinating buffer such as PBS or HEPES. |
| Biomolecule Instability/Precipitation | Your target protein or molecule may be precipitating at the reaction pH. Confirm the solubility of your molecule at the chosen pH before starting the labeling reaction. Consider adjusting the pH to improve solubility, staying within the 6.5-8.0 range. |
| Catalyst Inactivation | The Cu(I) catalyst is essential for the reaction and can be oxidized to the inactive Cu(II) state. Ensure a fresh solution of a reducing agent like sodium ascorbate (B8700270) is used.[1][10] |
| Reagent Quality | Degraded this compound or azide-modified biomolecule can lead to poor results. Ensure reagents are stored correctly and are of high quality. |
Issue 2: Labeled Protein is Precipitated or Aggregated
| Possible Cause | Recommendation |
| pH-induced Denaturation | The pH of the reaction buffer may be causing your protein to denature and aggregate. Perform a buffer screen to find the optimal pH for your protein's stability that is also compatible with the labeling reaction. |
| High Degree of Labeling | Over-labeling can sometimes lead to precipitation, especially if the dye is hydrophobic (though DiSulfo-Cy5 is water-soluble). If you suspect this, try reducing the molar excess of the this compound. |
| Side Reactions | At higher pH values, side reactions can occur. Maintain the pH in the neutral to slightly basic range (7.0-8.0) to minimize unwanted reactions. |
Data Presentation
The efficiency of the this compound labeling reaction is influenced by the pH's effect on the stability of the biomolecule and the catalytic system. The following table provides a qualitative guide to expected reaction efficiency at different pH ranges for a typical protein labeling experiment.
| pH Range | Expected Labeling Efficiency | Considerations |
| < 6.0 | Low to Moderate | Reaction rate may be slower. Risk of protein precipitation or denaturation for some proteins. |
| 6.5 - 8.0 | Optimal | Generally provides the best balance of reaction efficiency and biomolecule stability.[6] |
| > 8.5 | Moderate to Low | Potential for Cy5 dye instability and increased risk of side reactions or protein denaturation. |
Experimental Protocols
Protocol: Labeling of an Azide-Modified Protein with this compound
This protocol provides a general workflow for the copper-catalyzed click reaction. Optimization may be required for specific applications.
1. Reagent Preparation:
- Azide-Modified Protein: Prepare a solution of your protein in a copper-free, amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.4).
- This compound: Prepare a 10 mM stock solution in water or DMSO.
- Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
- Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
- Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
2. Reaction Setup: a. In a microcentrifuge tube, combine the following in order:
- Azide-modified protein solution (to a final concentration of 1-10 mg/mL)
- This compound stock solution (to a final concentration of 10-20 fold molar excess over the protein) b. In a separate tube, premix the copper catalyst:
- Add the CuSO₄ stock solution to the THPTA ligand stock solution at a 1:5 ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA). This will result in a final concentration in the reaction of approximately 1 mM CuSO₄ and 5 mM THPTA. c. Add the premixed copper/ligand solution to the protein/dye mixture. d. To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM. e. Gently mix the reaction by inverting the tube or pipetting. Do not vortex vigorously to avoid denaturing the protein.
3. Incubation:
- Incubate the reaction at room temperature for 1-2 hours, protected from light.
4. Purification:
- Remove the excess dye and copper catalyst using a desalting column, spin column, or dialysis appropriate for your protein size.
Visualizations
Caption: Experimental workflow for this compound labeling of an azide-modified protein.
Caption: Troubleshooting logic for low labeling efficiency in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.com [abcam.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of DiSulfo-Cy5 Alkyne Labeled Biomolecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with DiSulfo-Cy5 alkyne for labeling proteins and oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble cyanine (B1664457) dye containing an alkyne group.[1] This functional group allows it to be conjugated to molecules containing an azide (B81097) group through a copper-catalyzed click chemistry reaction.[1][2] It is commonly used to fluorescently label biomolecules such as proteins, peptides, and oligonucleotides for various downstream applications like fluorescence microscopy and flow cytometry.[2][3][4] The "DiSulfo" modification refers to the presence of two sulfonate groups, which significantly increases its water solubility, making it ideal for labeling delicate proteins that might denature in the presence of organic co-solvents.[5]
Q2: What are the storage and stability recommendations for this compound and labeled conjugates?
-
This compound Powder: Store at -20°C for up to 24 months, protected from light and moisture.[6][7] It can be transported at room temperature for short periods (up to 3 weeks).[6][7]
-
Stock Solutions: In a solvent like DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][8] Always protect from light.[2]
-
Labeled Oligonucleotides: For optimal long-term storage, resuspend fluorescently labeled oligonucleotides in a slightly basic solution, such as TE buffer at pH 8.0, and store in aliquots at -20°C in the dark.[9] However, for Cy5-labeled oligonucleotides specifically, it is recommended to resuspend at pH 7.0, aliquot, lyophilize, and store at -20°C.[9]
-
Labeled Proteins: Store the labeled protein under the same conditions as the unlabeled protein, protected from light. It is recommended to divide the conjugate into small aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
Q3: What purification methods are suitable for removing unconjugated this compound?
The choice of purification method depends on the nature of the labeled biomolecule (protein or oligonucleotide), its size, and the required purity. Common methods include:
-
For Proteins:
-
Spin Columns/Gel Filtration: A rapid method for small sample volumes where larger labeled proteins pass through while the smaller, free dye is retained.[3]
-
Dialysis: Suitable for larger sample volumes, this method involves the diffusion of the small, unconjugated dye across a semi-permeable membrane, leaving the larger, labeled protein behind.[3]
-
Size-Exclusion Chromatography (SEC): A form of column chromatography that separates molecules based on their size.[3]
-
-
For Oligonucleotides:
-
Ethanol (B145695) Precipitation: A common method to concentrate and purify oligonucleotides.[11][12]
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC is a highly effective method for purifying dye-labeled oligonucleotides and separating them from unlabeled oligos and free dye.[13][14]
-
pH-Controlled Extraction: A method that uses a pH shift to preferentially dissolve the free dye in an organic solvent, leaving the labeled oligonucleotide in the aqueous phase.[14][15]
-
Q4: How do I determine the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), or Dye-to-Protein/Oligo ratio, indicates the average number of dye molecules conjugated to each biomolecule. This can be determined using a spectrophotometer by measuring the absorbance at 280 nm (for protein) or 260 nm (for oligonucleotide) and at the absorbance maximum of Cy5 (around 650 nm).[3][16]
For a protein, the calculation is as follows: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein Where CF is a correction factor for the dye's absorbance at 280 nm.
An optimal DOL for Cy5-labeled proteins is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal After Labeling | 1. Inefficient Labeling Reaction: Incorrect pH, presence of competing substances (e.g., Tris buffer), or degraded dye.[10] 2. Dye-Dye Quenching: Too many dye molecules are attached to the biomolecule, leading to self-quenching.[17] 3. Precipitation: The labeled molecule may have precipitated out of solution.[17] | 1. Optimize Reaction Conditions: Ensure the pH of the labeling buffer is optimal (typically pH 7.5-8.5 for click chemistry).[18] Use fresh, high-quality reagents and avoid buffers containing primary amines.[16] 2. Determine DOL: Calculate the DOL to assess the level of dye incorporation. If it is too high, reduce the molar ratio of dye to biomolecule in the labeling reaction.[17] 3. Check for Precipitate: Centrifuge the reaction mixture and check for a pellet. If precipitation occurred, try to redissolve it or adjust the buffer conditions. The use of sulfo-Cy5 dyes is intended to reduce aggregation.[5] |
| Unconjugated Dye Remains After Purification | 1. Inefficient Purification: The chosen purification method may not be suitable for the amount of free dye present, or the procedure was not performed optimally. 2. Hydrophobic Interactions: The free dye may be non-specifically interacting with the labeled biomolecule. | 1. Repeat or Change Purification Method: Repeat the purification step or try an alternative method. For example, if using a spin column, ensure it is not overloaded. For oligonucleotides, HPLC offers high-resolution separation.[13] 2. Optimize Wash Steps: For column-based methods, increase the number or volume of washes. For precipitation methods, ensure thorough washing of the pellet.[11] |
| Labeled Protein Loses Activity | 1. Modification of Critical Residues: The dye may have attached to amino acids that are essential for the protein's function or binding.[17] 2. Denaturation: The protein may have been denatured during the labeling or purification process. | 1. Reduce Molar Excess of Dye: Lowering the amount of dye in the labeling reaction can reduce the chances of modifying critical residues.[17] 2. Use Milder Conditions: Perform the labeling and purification steps at a lower temperature or for a shorter duration. Ensure all buffers are compatible with the protein's stability. |
| Labeled Oligonucleotide Shows Altered Hybridization Properties | 1. Steric Hindrance: The bulky dye molecule may interfere with the oligonucleotide's ability to bind to its target sequence. 2. Charge Interactions: The charge of the dye can influence the hybridization efficiency. | 1. Introduce a Linker: Use an amino-modifier with a longer spacer arm (e.g., C6) to distance the dye from the oligonucleotide.[16] 2. Consider Dye Charge: Positively charged dyes have been shown to produce more intense fluorescent signals in some applications.[19] |
Experimental Protocols
General Protocol for Labeling Alkyne-Modified Oligonucleotides with DiSulfo-Cy5 Azide
This protocol is a general guideline for the copper-catalyzed click chemistry reaction between an alkyne-modified oligonucleotide and an azide-functionalized dye.
-
Reagent Preparation:
-
Labeling Reaction:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water.
-
Add a click chemistry buffer (e.g., triethylammonium (B8662869) acetate (B1210297), pH 7.0) to a final concentration of 0.2 M.[12]
-
Add the DiSulfo-Cy5 azide stock solution to achieve a 1.5-fold molar excess over the oligonucleotide.[12]
-
Add the ascorbic acid stock solution to a final concentration of 0.5 mM.[12]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[12]
-
Add the copper (II)-TBTA stock solution to a final concentration of 0.5 mM.[12]
-
Flush the tube with the inert gas, cap it tightly, and vortex thoroughly.
-
Incubate the reaction at room temperature overnight, protected from light.[12]
-
-
Purification:
-
Purify the labeled oligonucleotide using ethanol precipitation, HPLC, or another suitable method.[11][12] For HPLC, a C18 reverse-phase column with a triethylammonium acetate and acetonitrile (B52724) gradient is commonly used.[14]
-
General Protocol for Purifying Labeled Proteins Using Spin Columns
This protocol provides a general workflow for removing unconjugated dye from a protein labeling reaction using a spin column (gel filtration).
-
Column Preparation:
-
Remove the storage buffer from the spin column by centrifugation.
-
Equilibrate the column by adding an appropriate buffer (e.g., PBS) and centrifuging. Repeat this step at least twice.[3]
-
-
Sample Loading:
-
Place the equilibrated column into a clean collection tube.
-
Carefully load the labeling reaction mixture onto the center of the resin bed.[3]
-
-
Elution:
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum | ~646 nm | [1][4] |
| Emission Maximum | ~662 nm | [1][4] |
| Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ | [1][4] |
| Quantum Yield | ~0.28 | [1] |
| Solubility | Water, DMSO, DMF | [1][4] |
Visualizations
Caption: Workflow for this compound labeling of oligonucleotides.
Caption: Troubleshooting logic for low fluorescence signal.
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. diSulfo-Cy5 carboxylic acid, 1121756-16-8 | BroadPharm [broadpharm.com]
- 5. apexbt.com [apexbt.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. This compound TEA | Fluorescent Dye | | Invivochem [invivochem.cn]
- 9. How should fluorescent labeled probes be stored? [qiagen.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 20. lumiprobe.com [lumiprobe.com]
Calculating degree of labeling for DiSulfo-Cy5 alkyne conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DiSulfo-Cy5 alkyne conjugates. Our goal is to help you accurately calculate the degree of labeling (DOL) for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important for this compound conjugates?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of this compound dye molecules covalently attached to a single biomolecule (e.g., a protein or antibody).[1] Accurately determining the DOL is critical for ensuring experimental reproducibility and optimizing the performance of your fluorescently labeled conjugate.[2][3]
-
Under-labeling can result in a weak fluorescent signal, reducing the sensitivity of your assay.[4]
-
Over-labeling can lead to fluorescence self-quenching, where the proximity of dye molecules to each other diminishes the overall fluorescent output.[2][5] It can also potentially interfere with the biological activity of the labeled molecule.[4]
For most antibodies, an optimal DOL typically falls between 2 and 10.[2][6]
Q2: What key parameters are required to calculate the DOL for my this compound conjugate?
To accurately calculate the DOL, you will need the following information.
| Parameter | Symbol | Value/Information Source |
| Molar Extinction Coefficient of this compound | εdye | 271,000 M-1cm-1 at 646 nm[7] |
| Maximum Absorbance Wavelength of this compound | λmax | 646 nm[7] |
| Correction Factor at 280 nm for this compound | CF280 | 0.04 (for sulfo-Cy5, a reasonable estimate)[8] |
| Molar Extinction Coefficient of the Biomolecule | εprotein | This is specific to your protein/biomolecule. It can often be found in literature or calculated based on the amino acid sequence. |
| Absorbance of the Conjugate at 280 nm | A280 | Measured using a spectrophotometer. |
| Absorbance of the Conjugate at the Dye's λmax | Amax | Measured using a spectrophotometer at ~646 nm. |
Q3: How do I calculate the Degree of Labeling (DOL)?
The DOL is calculated using the Beer-Lambert law (A = εcl) and requires correcting the absorbance at 280 nm for the contribution of the dye.[4][9]
The formula for calculating the DOL is:
DOL = (Amax * εprotein) / ((A280 - (Amax * CF280)) * εdye)[1]
An example calculation is provided in the experimental protocol section.
Experimental Protocol: Determining the DOL of a this compound Labeled Protein
This protocol outlines the key steps for labeling an azide-modified protein with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by the calculation of the DOL.
1. Preparation of Reagents:
-
Azide-Modified Protein: Prepare your protein in an amine-free buffer (e.g., PBS) at a known concentration.
-
This compound: Dissolve the dye in high-quality, anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Copper (II) Sulfate (CuSO4): Prepare a stock solution in water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh stock solution in water immediately before use.
-
Copper Ligand (e.g., TBTA or BTTAA): Prepare a stock solution in DMSO.
2. Labeling Reaction (CuAAC Click Chemistry):
The following is a general guideline; optimal reaction conditions may vary.
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 5-10 moles of dye per mole of protein is recommended.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
3. Purification of the Conjugate:
It is crucial to remove all unconjugated this compound, as its presence will lead to an inaccurate DOL calculation.[4][8]
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a common and effective method for separating the labeled protein from the free dye.
-
Dialysis: Extensive dialysis against an appropriate buffer can also be used.
4. Spectrophotometric Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and at the λmax of DiSulfo-Cy5 (~646 nm, Amax).
-
If the absorbance reading is greater than 2.0, dilute the sample with buffer and re-measure. Remember to account for the dilution factor in your calculations.[2]
5. Calculation of the Degree of Labeling (DOL):
Use the formula provided in the FAQ section.
Example Calculation:
-
Protein: IgG (εprotein ≈ 210,000 M-1cm-1)
-
Measured Absorbances:
-
A280 = 1.2
-
Amax (at 646 nm) = 0.8
-
-
This compound Parameters:
-
εdye = 271,000 M-1cm-1
-
CF280 = 0.04
-
Calculation Steps:
-
Corrected A280: 1.2 - (0.8 * 0.04) = 1.168
-
DOL: (0.8 * 210,000) / (1.168 * 271,000) ≈ 0.53
Troubleshooting Guide
This guide addresses common issues encountered during the calculation of the DOL for this compound conjugates.
Issue: Low Calculated DOL
| Possible Cause | Recommended Solution |
| Inefficient Click Chemistry Reaction | - Ensure all click chemistry reagents are fresh, especially the sodium ascorbate. - Optimize the molar ratios of dye, copper, ligand, and reducing agent. - Degas the reaction mixture to prevent oxidation of the copper (I) catalyst. |
| Insufficient Amount of Dye | Increase the molar ratio of this compound to the biomolecule in the labeling reaction. |
| Hydrolysis of this compound | Prepare the dye stock solution fresh in anhydrous DMSO or DMF. |
| Inaccurate Protein Concentration | Verify the concentration of your starting biomolecule using a reliable method (e.g., BCA or Bradford assay). |
Issue: High Calculated DOL
| Possible Cause | Recommended Solution |
| Excessive Amount of Dye Used | Decrease the molar ratio of this compound to the biomolecule in the labeling reaction. |
| Presence of Unbound Dye | Ensure thorough purification of the conjugate. Consider a second purification step or a different purification method.[8] |
| Protein Aggregation | The addition of organic solvents and click chemistry reagents can sometimes cause protein precipitation.[10] Centrifuge the sample before spectrophotometric analysis to remove any precipitate. The use of highly water-soluble sulfonated dyes like DiSulfo-Cy5 helps to minimize this.[11] |
Issue: Inconsistent or Unexpected Results
| Possible Cause | Recommended Solution |
| Inaccurate Molar Extinction Coefficients | Use the specific molar extinction coefficient for your biomolecule. If unknown, it can be estimated from the amino acid sequence. |
| Spectrophotometer Issues | Ensure the spectrophotometer is properly calibrated and blanked with the correct buffer. |
| Non-specific Binding of Dye | While click chemistry is highly specific, ensure that your azide-modified biomolecule is pure.[12][13] |
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 3. High sensitivity analysis of water-soluble, cyanine dye labeled proteins by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. interchim.fr [interchim.fr]
- 13. lumiprobe.com [lumiprobe.com]
Validation & Comparative
A Head-to-Head Comparison: DiSulfo-Cy5 Alkyne vs. Alexa Fluor 647 Alkyne for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in molecular labeling and imaging, the selection of the optimal fluorescent probe is paramount to experimental success. This guide provides a detailed, data-driven comparison of two widely used far-red alkyne-functionalized fluorescent dyes: DiSulfo-Cy5 alkyne and Alexa Fluor 647 alkyne. Both dyes are staples in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for their ability to be covalently attached to azide-modified biomolecules.
This comparison delves into their photophysical properties, performance characteristics, and provides a generalized experimental protocol to aid in the selection of the most suitable dye for specific research applications. While both dyes share similar excitation and emission spectra, making them compatible with the same instrumentation, their performance can differ significantly, particularly in demanding applications.
Performance Characteristics: A Quantitative Comparison
Alexa Fluor 647 has been demonstrated to exhibit superior performance in key metrics for fluorescent labeling when compared to the parent Cy5 dye. A significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to biomolecules, especially at higher degrees of labeling. In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][2] The disulfonation of Cy5 (DiSulfo-Cy5) primarily serves to increase its hydrophilicity and water solubility.[3]
The following table summarizes the key quantitative data for this compound and Alexa Fluor 647 alkyne:
| Property | This compound | Alexa Fluor 647 Alkyne |
| Excitation Maximum (nm) | ~646 - 649 | ~650 |
| Emission Maximum (nm) | ~662 - 671 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 - 271,000 | ~239,000 |
| Fluorescence Quantum Yield | ~0.21 - 0.28 | ~0.33 |
| Brightness (Ext. Coeff. x QY / 1000) | ~52.5 - 75.9 | ~78.9 |
| Photostability | Less photostable than Alexa Fluor 647 | More photostable |
| pH Sensitivity | pH-insensitive from pH 4 to pH 10 | pH-insensitive over a wide range |
| Water Solubility | High | High |
Note: The exact values can vary slightly depending on the supplier and experimental conditions.
Experimental data from various studies consistently show that Alexa Fluor 647 is significantly more photostable than Cy5. In one study, after prolonged exposure to excitation light, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[1] This superior photostability is a critical advantage for experiments requiring long or repeated imaging sessions, such as time-lapse microscopy.
Furthermore, the total fluorescence of Alexa Fluor 647 conjugates is often higher than that of Cy5 conjugates.[4] This is attributed to the reduced self-quenching of Alexa Fluor 647, allowing for a higher degree of labeling on a target molecule without a proportional loss of fluorescence.[1][2][5]
Experimental Protocol: General Procedure for CuAAC Labeling of Azide-Modified Biomolecules
This protocol provides a general workflow for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-modified biomolecule (e.g., protein, nucleic acid) with either this compound or Alexa Fluor 647 alkyne. Optimization of reaction conditions, particularly the concentrations of dye, copper, and reducing agent, may be necessary for specific applications.
Materials:
-
Azide-modified biomolecule
-
This compound or Alexa Fluor 647 alkyne
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270) or other reducing agent
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving dye stock)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne dye in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Prepare the Catalyst Solution:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 25 µL of 100 mM THPTA).
-
Vortex briefly to mix. This solution should be prepared fresh.
-
-
Set up the Labeling Reaction:
-
In a separate microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.
-
Add the alkyne dye stock solution to the biomolecule solution. The optimal molar ratio of dye to biomolecule should be determined empirically, but a starting point of 2-5 fold molar excess of the dye is common.
-
Add the freshly prepared catalyst solution to the reaction mixture. A final copper concentration of 50-200 µM is typically effective.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be protected from light to prevent photobleaching of the dye.
-
-
Purification:
-
Remove the unreacted dye and other small molecules from the labeled biomolecule using a suitable purification method, such as size-exclusion chromatography (e.g., a PD-10 desalting column).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the absorbance maximum of the dye and at 280 nm (for proteins).
-
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental process and the logic for choosing between these two dyes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
A Head-to-Head Comparison of DiSulfo-Cy5 Alkyne and Other Far-Red Fluorescent Dyes for Biological Imaging
In the rapidly advancing fields of molecular biology and drug development, the precise visualization and tracking of biomolecules are paramount. Far-red fluorescent dyes, with their ability to penetrate deeper into tissues and minimize autofluorescence, have become indispensable tools for researchers. This guide provides a comprehensive comparison of DiSulfo-Cy5 alkyne with other popular far-red fluorescent dyes equipped with an alkyne group for click chemistry applications. We will delve into their photophysical properties, performance in key applications, and provide supporting experimental data and protocols to aid researchers in selecting the optimal dye for their specific needs.
Photophysical Properties: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its photophysical characteristics. Brightness, which is a function of the extinction coefficient and quantum yield, and photostability are critical parameters that determine the sensitivity and duration of an imaging experiment. The following table summarizes the key photophysical properties of this compound and its common alternatives.
| Property | This compound | Alexa Fluor 647 Alkyne | Cy5.5 Alkyne | IRDye 800CW Alkyne |
| Excitation Max (nm) | 646[1] | ~650-652 | 678 | 774 (in 1X PBS) |
| Emission Max (nm) | 662[1] | ~667-670 | 694 | 789 (in 1X PBS) |
| Extinction Coefficient (cm⁻¹M⁻¹) | 271,000[1] | ~270,000 | 190,000[2] | 240,000 (in 1X PBS) |
| Quantum Yield (Φ) | 0.28[1] | Not specified | Not specified | Not specified |
| Brightness (Ext. Coeff. x QY / 1000) | 75.88 | - | - | - |
| Solubility | Water, DMSO, DMF[1] | Water, DMSO, DMF | Water, DMSO, DMF[2] | Water, DMSO, DMF |
| pH Sensitivity | Insensitive (pH 4-10)[3] | Less sensitive to pH changes | Insensitive (pH 4-10)[2][4] | Not specified |
Caption: Table summarizing the key photophysical properties of this compound and its alternatives. Brightness is calculated as (Extinction Coefficient * Quantum Yield) / 1000.
Performance Comparison: Brightness and Photostability
While the table above provides the intrinsic properties of the dyes, their performance in a biological context is the ultimate measure of their utility. Studies have shown that Alexa Fluor 647 dyes are significantly more resistant to photobleaching than their Cy dye counterparts.[4] For instance, in one study, Alexa Fluor 647 retained about 80% of its initial fluorescence under prolonged exposure, whereas Cy5 retained only 55%. This superior photostability allows for longer imaging times and more accurate quantification of dynamic cellular processes.
The brightness of a fluorescent label is critical for detecting low-abundance targets. Protein conjugates of Alexa Fluor 647 have been demonstrated to be significantly more fluorescent than those of Cy5, especially at high degrees of labeling.[2][4] This is attributed to the reduced self-quenching of Alexa Fluor 647 dyes when conjugated to proteins.[2][4]
Experimental Protocols
To aid researchers in their experimental design, we provide detailed methodologies for key experiments.
Copper-Catalyzed Click Chemistry (CuAAC) for Labeling Azide-Modified Biomolecules
This protocol describes a general procedure for labeling azide-containing biomolecules with alkyne-functionalized fluorescent dyes.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1-10 mg/mL.
-
Dissolve the alkyne-functionalized dye in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.
-
Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 100 mM stock solution of a copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA) in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the alkyne-dye stock solution. The molar ratio of dye to biomolecule may need to be optimized.
-
Add the TBTA ligand to the reaction mixture.
-
Add the sodium ascorbate solution.
-
Add the CuSO₄ solution to initiate the reaction. The final volume should be adjusted with the reaction buffer.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess dye and catalyst using an appropriate method such as gel filtration, dialysis, or precipitation.
-
Measuring Photostability
This protocol outlines a method for quantifying the photobleaching of fluorescently labeled cells.
Caption: Experimental workflow for measuring the photostability of a fluorescent dye.
Protocol:
-
Sample Preparation: Prepare a slide with cells labeled with the fluorescent dye of interest.
-
Microscope Setup: Use a fluorescence microscope with a suitable laser line for excitation and an appropriate emission filter.
-
Image Acquisition:
-
Locate a region of interest (ROI) containing well-labeled cells.
-
Acquire an initial image (time = 0) using a fixed set of imaging parameters (e.g., laser power, exposure time).
-
Continuously illuminate the ROI with the excitation laser.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
The rate of fluorescence decay provides a quantitative measure of photostability.
-
Determining Relative Quantum Yield
This protocol describes the comparative method for measuring the fluorescence quantum yield of a dye relative to a known standard.
Caption: Workflow for determining the relative fluorescence quantum yield.
Protocol:
-
Select a Standard: Choose a quantum yield standard with a known quantum yield and spectral properties similar to the test dye.
-
Prepare Solutions: Prepare a series of dilutions of both the test dye and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Correct the emission spectra for the instrument's response.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.
-
The quantum yield of the test sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (m_X / m_ST) * (η_X² / η_ST²) Where Φ_ST is the quantum yield of the standard, m_X and m_ST are the slopes of the linear fits for the test sample and standard, respectively, and η is the refractive index of the solvent.
-
Conclusion
The choice of a far-red fluorescent dye is a critical decision that can significantly impact the outcome of an experiment. This compound, with its high extinction coefficient and quantum yield, presents itself as a very bright fluorophore. Its high water solubility is also a significant advantage for bioconjugation. However, for applications requiring high photostability, Alexa Fluor 647 has been demonstrated to be a superior choice over traditional Cy dyes. The ideal dye will ultimately depend on the specific experimental requirements, including the abundance of the target molecule, the duration of the imaging experiment, and the instrumentation available. This guide provides the necessary data and protocols to make an informed decision and optimize your fluorescence-based applications.
References
- 1. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Validating DiSulfo-Cy5 Alkyne Conjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals venturing into bioconjugation, the successful and verifiable attachment of fluorescent dyes is paramount. DiSulfo-Cy5 alkyne, a water-soluble, far-red fluorescent probe, is a popular choice for labeling biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive comparison of this compound with alternative fluorescent dyes and details the essential experimental protocols to validate a successful conjugation, ensuring the reliability and reproducibility of your experimental results.
The validation of a bioconjugation reaction is a critical quality control step. It confirms the covalent linkage of the dye to the target molecule, determines the efficiency of the reaction, and ensures that the conjugate is suitable for downstream applications. This guide will walk you through the necessary steps and analytical techniques to confidently assess your this compound conjugation.
Comparative Analysis of Fluorescent Alkyne Dyes
While this compound offers excellent water solubility and a high extinction coefficient, several alternatives are available for click chemistry-based labeling. The choice of dye can significantly impact the brightness, photostability, and overall performance of the resulting conjugate. A direct comparison with a leading alternative, Alexa Fluor 647 alkyne, highlights these differences.
| Property | This compound | Alexa Fluor 647 Alkyne | Other Alkyne Dyes (e.g., Cy3, TAMRA) |
| Excitation Maximum (nm) | ~646 | ~650 | Varies (e.g., Cy3: ~550 nm, TAMRA: ~555 nm) |
| Emission Maximum (nm) | ~662 | ~668 | Varies (e.g., Cy3: ~570 nm, TAMRA: ~580 nm) |
| Molar Extinction Coeff. | ~271,000 cm⁻¹M⁻¹[1] | ~270,000 cm⁻¹M⁻¹ | Varies |
| Quantum Yield | ~0.28[1] | Generally higher than Cy5 | Varies |
| Photostability | Less photostable than Alexa Fluor 647[2] | Significantly more photostable than Cy5[2][3] | Varies |
| Tendency for Self-Quenching | Prone to aggregation and self-quenching at high degrees of labeling[2][4] | Markedly less self-quenching[2][4] | Varies |
| Conjugation Efficiency (Click) | High (characteristic of click chemistry) | High (characteristic of click chemistry) | High (characteristic of click chemistry) |
Experimental Workflow for this compound Conjugation and Validation
A systematic approach is crucial for successful conjugation and subsequent validation. The following workflow outlines the key stages, from the initial click chemistry reaction to the comprehensive analysis of the final conjugate.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in the validation workflow.
Degree of Labeling (DOL) Calculation using UV-Vis Spectroscopy
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each biomolecule and is a critical parameter for ensuring the quality and reproducibility of your conjugate.[2]
Protocol:
-
Purification: It is essential to remove any unconjugated this compound from the reaction mixture. This can be achieved by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[5]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of DiSulfo-Cy5 (~646 nm, A_max).
-
Use the purification buffer as a blank.
-
If the absorbance is too high, dilute the sample with a known volume of buffer and factor this into your calculations.
-
-
Calculation:
-
Molar concentration of the dye: [Dye] = A_max / (ε_dye × path length)
-
ε_dye for DiSulfo-Cy5 is approximately 271,000 M⁻¹cm⁻¹.[1]
-
-
Molar concentration of the protein: A correction factor is needed to account for the dye's absorbance at 280 nm. [Protein] = (A₂₈₀ - (A_max × CF₂₈₀)) / (ε_protein × path length)
-
CF₂₈₀ for DiSulfo-Cy5 is the ratio of its absorbance at 280 nm to its absorbance at the maximum wavelength.
-
ε_protein is the molar extinction coefficient of your specific protein at 280 nm.
-
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
An optimal DOL for most antibodies is typically between 2 and 10.[5]
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visually confirm the increase in molecular weight of the biomolecule after conjugation.
Protocol:
-
Sample Preparation:
-
Mix the purified conjugate with a loading buffer containing SDS and a reducing agent (if desired to break disulfide bonds).
-
It is generally recommended to heat the samples before loading, although some studies on click-labeled proteins suggest that this step may not always be necessary.[6]
-
-
Electrophoresis:
-
Load the prepared sample, along with an unconjugated protein control and a molecular weight marker, onto a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Visualization:
-
After electrophoresis, the gel can be visualized in two ways:
-
Coomassie Blue Staining: This will stain all proteins, allowing for the observation of a band shift between the unconjugated and conjugated protein. A successful conjugation will result in a band with a higher molecular weight.
-
Fluorescence Imaging: If the gel is imaged on a fluorescence scanner with the appropriate excitation and emission filters for Cy5, only the conjugated protein will be visible, providing direct evidence of successful labeling.
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC), is a powerful technique for assessing the purity and homogeneity of the conjugate.
Protocol for SEC-HPLC:
-
System Setup:
-
Use an SEC column suitable for the molecular weight range of your biomolecule.
-
The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline).
-
-
Sample Analysis:
-
Inject the purified conjugate onto the column.
-
Monitor the elution profile using a UV detector (at 280 nm) and a fluorescence detector (with excitation and emission wavelengths set for Cy5).
-
-
Data Interpretation:
-
Successful Conjugation: A successful conjugation will show a peak in both the UV and fluorescence chromatograms at the same retention time, corresponding to the molecular weight of the conjugate.
-
Unconjugated Protein: The presence of a peak in the UV chromatogram that is absent in the fluorescence chromatogram indicates unconjugated protein.
-
Free Dye: A late-eluting peak in the fluorescence chromatogram that is absent in the UV chromatogram (at 280 nm) indicates the presence of free, unconjugated dye.
-
Aggregation: The presence of earlier-eluting peaks can indicate aggregation of the conjugate.
-
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of conjugation by directly measuring the mass of the conjugate.
Protocol:
-
Sample Preparation:
-
The purified conjugate may need to be desalted and prepared in a solvent compatible with the chosen ionization method (e.g., electrospray ionization - ESI or matrix-assisted laser desorption/ionization - MALDI).
-
-
Mass Analysis:
-
Acquire the mass spectrum of the conjugate.
-
-
Data Interpretation:
-
A successful conjugation is confirmed by the presence of a peak corresponding to the molecular weight of the biomolecule plus the mass of the this compound moiety.
-
The mass spectrum can also reveal the presence of multiple labeling events (e.g., peaks corresponding to the protein with one, two, or more dye molecules attached), providing information on the heterogeneity of the conjugation.
-
By employing these validation techniques, researchers can ensure the quality of their this compound conjugates, leading to more reliable and reproducible results in their downstream applications, from cellular imaging to in vivo studies.
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Far-Red Alkyne and DBCO Probes
An objective comparison of alternative fluorescent probes to DiSulfo-Cy5 alkyne is crucial for researchers in life sciences and drug development who rely on click chemistry for sensitive and reliable biomolecule labeling. This compound is a well-regarded far-red fluorescent probe, known for its high water solubility, brightness, and pH insensitivity, making it a staple in many experimental workflows.[1][2][3][4][5] However, the landscape of fluorescent probes is ever-evolving, with several alternatives offering potential advantages in photostability, brightness, or suitability for specific applications like copper-free ligation.
This guide provides a detailed comparison of viable alternatives to this compound, supported by quantitative data and experimental protocols to aid in the selection of the optimal probe for your research needs.
The primary alternatives to this compound fall into two categories based on their click chemistry reactivity: copper-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (alkynes) and strain-promoted azide-alkyne cycloaddition (SPAAC) reagents (DBCO-alkynes). SPAAC reagents, such as DBCO derivatives, are particularly advantageous for live-cell imaging as they obviate the need for cytotoxic copper catalysts.[6][7][8]
The table below summarizes the key photophysical properties of this compound and its main competitors. Brightness is a calculated value, derived from the product of the extinction coefficient and the quantum yield, providing a practical measure of a fluorophore's performance in imaging applications.
| Probe | Chemistry Type | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε * Φ) | Key Features |
| This compound | CuAAC | ~649 | ~671 | 250,000[2][3] | ~0.20 | 50,000 | High water solubility, pH insensitive (4-10).[1][2][3] |
| Alexa Fluor 647 Alkyne | CuAAC | ~650 | ~668 | 270,000 | 0.33 | 89,100 | High photostability and brightness, a gold standard in imaging.[] |
| AZDye 647 Alkyne | CuAAC | ~648 | ~671 | 250,000[10] | N/A | N/A | Spectrally identical to Alexa Fluor 647 and Cy5.[1][2][3] |
| CF® 647 Dye Alkyne | CuAAC | ~650 | ~668 | 250,000 | N/A | N/A | Spectrally similar to Cy5 and Alexa Fluor 647.[1][3] |
| Cy5 DBCO | SPAAC (Copper-Free) | ~649 | ~666 | 250,000 | ~0.20 | 50,000 | Ideal for live-cell imaging and applications where copper is a concern.[6][11][12] |
| SeTau-647-DBCO | SPAAC (Copper-Free) | ~647 | ~690 | N/A | N/A | N/A | Described as extremely bright and hydrophilic.[13] |
Key Performance Considerations
-
Brightness and Photostability: For demanding applications like single-molecule imaging or long-term live-cell tracking, brightness and photostability are paramount. Alexa Fluor 647 is widely recognized for its superior photostability and brightness compared to traditional cyanine (B1664457) dyes.[][14] While cyanine dyes are known for high extinction coefficients, they can be susceptible to photobleaching.[15][16] The development of photostabilizers and structural modifications to the cyanine core are active areas of research to mitigate this issue.[17][18][19]
-
Solubility and Aggregation: The "DiSulfo" prefix in DiSulfo-Cy5 indicates the presence of two sulfonate groups, which confer high water solubility.[5][20] This is critical for labeling biomolecules in aqueous buffers without using organic co-solvents, which can denature sensitive proteins.[20] When choosing an alternative, especially for protein labeling, selecting a sulfonated version (e.g., "Sulfo-Cy5") is recommended to prevent aggregation and ensure efficient removal of unreacted dye during purification.[20]
-
Click Chemistry Reaction Type: The choice between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry is a critical decision point.
-
CuAAC (Alkyne Probes): This is a highly efficient and widely used reaction.[8][21] However, the requisite copper(I) catalyst can be toxic to cells, limiting its use in live-cell imaging. It is ideal for fixed samples and in vitro labeling.[8][22]
-
SPAAC (DBCO Probes): This reaction proceeds rapidly at physiological temperatures without a catalyst, making it highly biocompatible and the preferred method for labeling in living systems.[6][7][23]
-
Visualizing Experimental Design and Logic
To effectively compare fluorescent probes, a structured experimental workflow is essential. The following diagrams, created using the DOT language, illustrate key concepts and workflows.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 6. abpbio.com [abpbio.com]
- 7. DBCO-Cy5 - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. abpbio.com [abpbio.com]
- 10. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DBCO-Cy5 | AAT Bioquest [aatbio.com]
- 13. setabiomedicals.com [setabiomedicals.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 18. Enhanced photostability of cyanine fluorophores across the visible spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. lumiprobe.com [lumiprobe.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crowded Spectrum: A Guide to DiSulfo-Cy5 Alkyne in Multiplex Imaging
For researchers, scientists, and drug development professionals venturing into the intricate world of multiplex imaging, the choice of fluorophores is paramount. This guide provides a comprehensive comparison of DiSulfo-Cy5 alkyne, a popular far-red fluorescent probe, with its common alternatives, focusing on the critical aspect of spectral overlap. By understanding the spectral characteristics and potential for crosstalk, researchers can optimize their experimental design for clearer, more reliable data.
Multiplex imaging, the simultaneous detection of multiple targets in a single sample, is a powerful technique for unraveling complex biological systems.[1][2] However, the success of this approach hinges on the careful selection of fluorophores to minimize spectral overlap, where the emission of one fluorophore bleeds into the detection channel of another.[1][2][3] This crosstalk can lead to false positives and obscure genuine biological signals.[2] this compound, with its excitation and emission in the far-red region of the spectrum, is often chosen to minimize interference from tissue autofluorescence.[4] This guide delves into the spectral properties of this compound and compares it with other commonly used fluorophores to aid in the strategic design of multiplex imaging experiments.
Spectral Properties of this compound and Common Alternatives
The selection of fluorophores for multiplexing requires a thorough examination of their spectral characteristics. Key parameters include the excitation and emission maxima (λex and λem), the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light at a specific wavelength, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.
Here, we present a comparison of this compound with several alternative fluorophores commonly used in the red and far-red spectral regions.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| This compound | 646[5][6][7] | 662[5][6][7] | 271,000[5][6] | 0.28[5][6] | 75,880 |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 | 89,100 |
| DyLight 650 | 652 | 672 | 250,000 | 0.10 | 25,000 |
| ATTO 647N | 644 | 669 | 150,000 | 0.65 | 97,500 |
| iFluor 647 | 651 | 670 | 260,000 | 0.30 | 78,000 |
| TYE 665 | 665 | 686 | 200,000 | 0.15 | 30,000 |
Note: Values are compiled from various manufacturer and literature sources and may vary depending on the solvent and conjugation state.
Experimental Protocols
To minimize spectral overlap in practice, a well-defined experimental workflow is crucial. This typically involves sequential imaging or the use of spectral unmixing algorithms.
Sequential Imaging Protocol to Minimize Crosstalk
-
Sample Preparation: Prepare the biological sample and perform staining with primary antibodies conjugated to the chosen fluorophores (e.g., this compound, Alexa Fluor 568, and DAPI).
-
Mounting: Mount the stained sample on a microscope slide.
-
Sequential Acquisition Setup:
-
On the confocal microscope, define the imaging parameters for each fluorophore channel sequentially.
-
For the DAPI channel, use a 405 nm laser for excitation and a detection window of 415-480 nm.
-
For the Alexa Fluor 568 channel, use a 561 nm laser for excitation and a detection window of 570-620 nm.
-
For the this compound channel, use a 640 nm laser for excitation and a detection window of 650-700 nm.
-
-
Image Acquisition: Acquire images for each channel sequentially. This ensures that only one laser is active at a time, preventing excitation-based crosstalk.
-
Image Analysis: Merge the individual channel images to create a final multiplex image. Analyze the spatial distribution and co-localization of the different targets.
Visualizing Experimental Design and Spectral Relationships
To further aid in the planning of multiplex experiments, the following diagrams illustrate a typical workflow and the spectral positioning of this compound relative to other common fluorophores.
References
- 1. Considerations for Multiplex Live Cell Imaging | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. Multicolor Microscopy: The Importance of Multiplexing | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. microscopyfocus.com [microscopyfocus.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
A Researcher's Guide to DiSulfo-Cy5 Alkyne: A Quantum Yield and Brightness Comparison
For researchers and professionals in drug development and life sciences, the selection of a fluorescent probe is a critical decision that directly impacts experimental sensitivity and data quality. DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye designed for stable labeling of biomolecules via copper-catalyzed azide-alkyne cycloaddition (click chemistry). This guide provides an objective comparison of this compound's performance against other common alternatives in its spectral class, with a focus on quantum yield and molecular brightness, supported by established experimental protocols.
Quantitative Performance Comparison
The practical brightness of a fluorophore is the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[1] The extinction coefficient measures the efficiency of light absorption at a specific wavelength, while the quantum yield quantifies the efficiency of converting absorbed light into emitted fluorescence.[1] A higher brightness value indicates a stronger fluorescent signal, which is crucial for detecting low-abundance targets.
The table below summarizes the key photophysical properties of this compound and spectrally similar fluorescent dyes.
| Fluorophore | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Calculated Brightness (ε * Φ) | Excitation Max (nm) | Emission Max (nm) |
| This compound | 271,000[2] | 0.28[2] | 75,880 | 646[2] | 662[2] |
| Sulfo-Cy5 alkyne | 250,000 - 251,000[3][4] | Not specified, "Good"[5] | - | 647 - 648[3][4] | 663 - 671[3][4] |
| Cy5 alkyne | 250,000[6] | 0.27[7] | 67,500 | 649[6] | 671[6] |
| Alexa Fluor 647 alkyne | 239,000 | 0.33[8] | 78,870 | ~650 | ~668 |
Note: Photophysical properties, especially quantum yield, can be influenced by the local environment (e.g., solvent, conjugation to a biomolecule). Values for Alexa Fluor 647 are for the succinimidyl ester derivative in aqueous solution, which is expected to be comparable for the alkyne variant.
From the data, this compound possesses an exceptionally high extinction coefficient.[2] Its calculated brightness is competitive and in a similar range to that of Alexa Fluor 647, a widely used benchmark in this spectral range. The addition of two sulfonate groups significantly enhances its water solubility compared to the non-sulfonated Cy5 alkyne, which can help prevent the formation of dye aggregates on labeled proteins. Such aggregation is a known issue with Cy5 dyes and can lead to fluorescence quenching, thereby reducing the effective brightness of bioconjugates.[9][10] Studies have shown that Alexa Fluor 647 conjugates are often brighter than Cy5 conjugates, particularly at high degrees of labeling, due to reduced self-quenching.[9][11] The enhanced hydrophilicity of DiSulfo-Cy5 aims to mitigate this issue.
Visualizing Key Concepts
To better understand the factors contributing to fluorophore performance and the process of its characterization, the following diagrams illustrate the relationship between photophysical properties and the experimental workflow for their measurement.
Caption: Relationship between photophysical properties and brightness.
Caption: Experimental workflow for relative quantum yield measurement.
Experimental Protocols
The most common and accessible method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence of a test sample relative to a well-characterized standard of known quantum yield (e.g., Rhodamine 101 or Cresyl Violet in ethanol (B145695) for this spectral range).[12]
Relative Fluorescence Quantum Yield Determination
Objective: To determine the fluorescence quantum yield (Φ) of this compound by comparing its spectroscopic properties to a reference standard.
1. Materials and Equipment:
-
This compound
-
Quantum yield standard (e.g., Cresyl Violet, Φ = 0.54 in Ethanol)
-
Spectroscopic grade solvent (e.g., Ethanol or Phosphate-Buffered Saline, pH 7.2)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a corrected emission channel
-
10 mm path length quartz cuvettes (one for absorbance, one for fluorescence)
2. Sample Preparation:
-
Prepare a stock solution of both the this compound and the reference standard in the chosen solvent.
-
Create a series of five dilutions from each stock solution, with concentrations adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength. This low concentration range is critical to minimize inner filter and re-absorption effects.[12]
-
A "blank" sample containing only the solvent should also be prepared.
3. Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
For each measurement, record the absorbance at the chosen excitation wavelength (e.g., 646 nm for this compound). The same excitation wavelength should be used for both the sample and the standard if their absorption spectra overlap sufficiently.
4. Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used in the absorbance measurements. Ensure that the excitation and emission slit widths are identical for all measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
For each spectrum, calculate the integrated fluorescence intensity, which is the area under the emission curve.
5. Data Analysis and Calculation:
-
For both the this compound (X) and the standard (ST), plot the integrated fluorescence intensity versus the corresponding absorbance value.
-
Perform a linear regression for both data sets. The resulting slope is the gradient (Grad) for the sample and the standard.
-
The unknown quantum yield (ΦX) is calculated using the following equation:[12]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the known quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used for both, this term (ηX²/ηST²) equals 1.
-
References
- 1. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 2. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 3. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 4. Sulfo-Cy5-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Cyanine 5 alkyne [equivalent to Cy5® alkyne] | AAT Bioquest [aatbio.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. chem.uci.edu [chem.uci.edu]
The Cost-Effectiveness of DiSulfo-Cy5 Alkyne in Large-Scale Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals embarking on large-scale experiments requiring fluorescent labeling, the choice of dye is a critical decision that balances performance with budgetary constraints. This guide provides a detailed comparison of DiSulfo-Cy5 alkyne with its common alternatives, offering a quantitative analysis of cost and performance to inform your selection process.
This compound is a water-soluble cyanine (B1664457) dye equipped with an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. Its high hydrophilicity, conferred by the two sulfonate groups, reduces aggregation and non-specific binding, which is particularly advantageous in aqueous environments for labeling biomolecules. This guide will compare this compound against other popular far-red fluorescent alkynes: Sulfo-Cy5 alkyne, Alexa Fluor 647 alkyne, and DBCO-Cy5, a copper-free click chemistry reagent.
Data Presentation: A Quantitative Comparison
To facilitate a clear and objective comparison, the following tables summarize the key cost and performance metrics of this compound and its alternatives.
Table 1: Cost Comparison of Far-Red Alkyne Dyes
| Dye | Supplier | 1 mg Price (USD) | 5 mg Price (USD) | Price per mg (at 5 mg) (USD) |
| This compound | BroadPharm | $125 | $290 | $58 |
| Sulfo-Cy5 alkyne | Jena Bioscience | €165.00 (~$178) | 5 x 1 mg €412.40 (~$445) | ~$89 |
| BroadPharm | - | $290 | $58 | |
| Alexa Fluor 647 alkyne | Thermo Fisher Scientific | 0.5 mg - price not listed | - | - |
| BroadPharm (BP Fluor 647 Alkyne) | $194 | $556 | $111.20 | |
| DBCO-Cy5 | BroadPharm | $100 | $350 | $70 |
| Vector Labs | $150 | - | - | |
| Sigma-Aldrich | £136.00 (~$171) | £469.00 (~$590) | ~$118 |
Note: Prices are subject to change and may vary between suppliers and regions. Currency conversions are approximate. Prices for Alexa Fluor 647 alkyne from Thermo Fisher Scientific were not publicly available and require a quote.
Table 2: Performance Comparison of Far-Red Alkyne Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |
| This compound | ~646[1] | ~662[1] | ~271,000[1][2] | ~0.28[1] | High water solubility, good for aqueous applications. |
| Sulfo-Cy5 alkyne | ~646 | ~662 | ~271,000[2] | ~0.2[2] | Water-soluble, widely used Cy5 derivative. |
| Alexa Fluor 647 alkyne | ~650[3] | ~665[3] | ~239,000 - 270,000[3][4] | ~0.33[3][5] | High photostability and brightness, less prone to self-quenching.[4][6][7] |
| DBCO-Cy5 | ~649 - 651[8][9] | ~670[8][9] | ~250,000[8][9] | ~0.27 - 0.4[8][10] | Copper-free click chemistry, ideal for live-cell imaging. |
Experimental Protocols: A Key Application
The following is a detailed protocol for a common application: labeling of cell surface proteins using copper-catalyzed click chemistry followed by flow cytometry analysis. This protocol is a synthesis of established methods and can be adapted for specific cell lines and proteins of interest.[11][12][13][14]
Protocol: Cell Surface Protein Labeling and Flow Cytometry Analysis
Materials:
-
Cells of interest cultured with an azide-modified sugar (e.g., Ac4ManNAz) to introduce azides onto cell surface glycoproteins.
-
This compound (or alternative alkyne dye).
-
Copper (II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
THPTA ligand.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Bovine serum albumin (BSA).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest cells cultured with the azide-modified sugar and wash twice with cold PBS containing 1% BSA.
-
Resuspend the cells in PBS with 1% BSA to a concentration of 1 x 10⁶ cells/mL.
-
-
Click Reaction Cocktail Preparation (prepare fresh):
-
For a 100 µL reaction, mix the following in order:
-
88 µL of PBS.
-
2 µL of 50 mM CuSO₄ solution.
-
4 µL of 50 mM sodium ascorbate solution (freshly prepared).
-
2 µL of 50 mM THPTA ligand solution.
-
4 µL of 1 mM this compound solution in DMSO or water.
-
-
Vortex briefly to mix.
-
-
Labeling Reaction:
-
Add 100 µL of the click reaction cocktail to 100 µL of the cell suspension (1 x 10⁶ cells).
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
After incubation, add 1 mL of cold PBS with 1% BSA to stop the reaction.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice more with 1 mL of cold PBS with 1% BSA.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS with 1% BSA.
-
Analyze the cells on a flow cytometer using the appropriate laser (e.g., 633 nm or 640 nm) and emission filter for Cy5.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in utilizing this compound for cell labeling.
Caption: Experimental workflow for cell surface labeling using click chemistry.
Caption: Decision flowchart for selecting a far-red alkyne dye.
Conclusion: Making an Informed Decision
The selection of a fluorescent dye for large-scale experiments is a multifaceted decision.
-
For cost-sensitive projects , This compound and Sulfo-Cy5 alkyne present a compelling option, offering good performance at a lower price point. The increased water solubility of the di-sulfonated version may offer advantages in certain applications by reducing aggregation.
-
For applications demanding the highest sensitivity, photostability, and brightness , particularly in quantitative imaging or when dealing with low-abundance targets, Alexa Fluor 647 alkyne is the superior choice, despite its higher cost.[4][6][7][15] Its reduced self-quenching at higher degrees of labeling ensures a more linear relationship between the number of labeled molecules and the fluorescence signal.[4][7]
-
For live-cell imaging applications where copper toxicity is a concern , DBCO-Cy5 is the recommended choice due to its ability to participate in copper-free click chemistry.
Ultimately, the most cost-effective choice depends on the specific requirements of the experiment. For many large-scale screening applications, the performance of this compound will be more than adequate, making it a highly cost-effective option. However, for experiments where signal-to-noise is paramount and every photon counts, the investment in a higher-performance dye like Alexa Fluor 647 alkyne can be justified by the quality and reliability of the data obtained. Researchers are encouraged to consider the trade-offs between cost and performance in the context of their specific experimental goals.
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. cenmed.com [cenmed.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DBCO-Cy5 | AAT Bioquest [aatbio.com]
- 9. Cy5 DBCO | AxisPharm [axispharm.com]
- 10. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
DiSulfo-Cy5 Alkyne: A Comparative Guide for Bioconjugation and Imaging
For researchers, scientists, and drug development professionals seeking a robust fluorescent probe for click chemistry applications, DiSulfo-Cy5 alkyne offers a compelling combination of high water solubility, intense fluorescence, and excellent photostability. This guide provides a comprehensive overview of its performance characteristics, compares it with other commercially available fluorescent alkynes, and presents detailed experimental protocols for its use in bioconjugation and cellular imaging.
This compound is a water-soluble cyanine (B1664457) dye equipped with a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] Its two sulfonate groups impart excellent water solubility, minimizing aggregation and improving reaction efficiency in aqueous buffers, a critical feature for biological applications.[3][4]
Performance Characteristics
The performance of a fluorescent dye is paramount for sensitive and reliable detection. This compound exhibits strong absorption in the far-red region of the spectrum, making it compatible with common laser lines (e.g., 633 nm, 647 nm) and reducing autofluorescence from biological samples.[5][6][7] Key spectral and physical properties are summarized in the table below.
| Property | This compound | Sulfo-Cy5 Alkyne | Cy5 Alkyne | Alexa Fluor 647 Alkyne | CF647 Alkyne |
| Excitation Max (nm) | 646 - 649 | ~649 | ~650 | ~650 | ~650 |
| Emission Max (nm) | 662 - 671 | ~671 | ~670 | ~668 | ~668 |
| Extinction Coefficient (cm⁻¹M⁻¹) | 271,000 | 250,000 | 250,000 | 270,000 | 270,000 |
| Quantum Yield | 0.28 | ~0.2 | Not specified | 0.33 | Not specified |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | DMSO, DMF | Water, DMSO, DMF | Water, DMSO, DMF |
| Key Advantage | High water solubility, high extinction coefficient | Good water solubility | Hydrophobic, suitable for organic media | High quantum yield, photostable | Photostable |
Note: Values are approximate and may vary slightly between suppliers.
Comparison with Alternatives
The primary advantage of this compound lies in its enhanced water solubility due to the presence of two sulfonate groups, compared to the single sulfonate group in Sulfo-Cy5 alkyne and the non-sulfonated Cy5 alkyne.[3][4] This property is particularly beneficial when labeling proteins or other biomolecules that may be prone to precipitation in the presence of organic co-solvents. While Alexa Fluor 647 and CF647 dyes are known for their exceptional photostability and high quantum yields, this compound offers a comparable spectral profile and a very high extinction coefficient, leading to bright fluorescent conjugates.[3][6][7] For applications where precise charge and size matching are critical, such as in 2D Difference Gel Electrophoresis (DIGE), using size- and charge-matched alkyne-Cy3 and alkyne-Cy5 dyes has been demonstrated to be effective for analyzing post-translationally modified proteins.[8]
Applications
The versatility of this compound enables its use in a wide range of applications, including:
-
Labeling of proteins and peptides: For proteomic studies, tracking, and localization.
-
Nucleic acid modification: For visualizing DNA and RNA in various assays.[1]
-
Glycan analysis: For studying glycosylation patterns on proteins and cells.[8]
-
Cellular imaging: For high-resolution fluorescence microscopy of azide-labeled targets within cells.
-
In vivo imaging: The far-red emission is suitable for imaging in living organisms due to lower tissue autofluorescence and deeper tissue penetration.[9]
Experimental Protocols
General Protocol for Labeling Azide-Modified Proteins with this compound
This protocol describes a general procedure for labeling a protein containing an azide (B81097) group with this compound using a copper-catalyzed click reaction.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
DMSO or DMF for dissolving the dye
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) with this compound. A 5- to 10-fold molar excess of the dye over the protein is recommended.
-
Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein-dye solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for DiSulfo-Cy5).
-
Workflow for "Click-DIGE" Analysis of Glycoproteins
This workflow, adapted from the literature, illustrates the use of size- and charge-matched alkyne-dyes for comparative analysis of glycoproteins.[8]
References
- 1. interchim.fr [interchim.fr]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
Comparative Guide to Cross-Reactivity Testing of DiSulfo-Cy5 Alkyne Labeled Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DiSulfo-Cy5 alkyne for biomolecule labeling, with a focus on cross-reactivity and non-specific binding. We will compare its performance with alternative fluorescent dyes and labeling technologies, supported by experimental protocols to empower researchers to generate their own comparative data.
Introduction to Fluorescent Labeling and the Challenge of Cross-Reactivity
Fluorescent labeling of biomolecules is a cornerstone of modern biological research and diagnostics. The ability to attach a fluorescent reporter to a protein, antibody, or nucleic acid enables a wide range of applications, including immunofluorescence microscopy, flow cytometry, and western blotting. This compound is a popular choice for fluorescent labeling due to its bright fluorescence in the far-red spectrum and its suitability for bioorthogonal click chemistry. This allows for the specific labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.
A significant challenge in the use of fluorescently labeled biomolecules is the potential for non-specific binding or cross-reactivity, where the labeled molecule binds to unintended targets. This can lead to high background signals, false positives, and misinterpretation of experimental results. Cyanine dyes, including the Cy5 scaffold of DiSulfo-Cy5, have been reported to exhibit a tendency for non-specific binding, particularly to monocytes and macrophages. This guide will delve into the performance of this compound and compare it to viable alternatives, providing you with the necessary information and protocols to make an informed choice for your specific application.
Performance Comparison of Fluorescent Dyes for Alkyne Labeling
While direct quantitative data on the cross-reactivity of this compound labeled biomolecules is not extensively published, we can infer performance from studies on spectrally similar dyes like Cy5 and its derivatives. This table summarizes key performance characteristics of this compound and a primary alternative, Alexa Fluor 647 alkyne.
| Feature | This compound | Alexa Fluor 647 Alkyne | DyLight 650 Alkyne |
| Excitation Max (nm) | ~646 | ~650 | ~652 |
| Emission Max (nm) | ~662 | ~668 | ~672 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~250,000 |
| Relative Brightness | High | Very High | High |
| Photostability | Good | Excellent | Very Good |
| Known Non-Specific Binding | Tendency to bind to monocytes/macrophages.[1] | Lower non-specific binding compared to Cy5. | Generally low non-specific binding. |
| pH Sensitivity | Low | Low | Low |
| Water Solubility | High (due to sulfo groups) | High | High |
Note: The performance of the final labeled biomolecule can be influenced by the degree of labeling (DOL) and the nature of the biomolecule itself. It is crucial to experimentally determine the optimal DOL for each conjugate.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of your this compound labeled biomolecule, we provide the following detailed experimental protocols for flow cytometry and immunofluorescence.
Flow Cytometry Protocol for Assessing Non-Specific Binding to Monocytes
This protocol is designed to quantify the non-specific binding of a fluorescently labeled antibody to human peripheral blood mononuclear cells (PBMCs), with a focus on the monocyte population.
Materials:
-
Freshly isolated human PBMCs
-
This compound labeled antibody (and corresponding isotype control)
-
Alexa Fluor 647 alkyne labeled antibody (and corresponding isotype control) - for comparison
-
Unlabeled antibody (for negative control)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Viability Dye (e.g., 7-AAD or DAPI)
-
Antibodies for monocyte gating (e.g., anti-CD14)
-
Flow cytometer
Experimental Workflow:
References
Safety Operating Guide
Navigating the Safe Handling of DiSulfo-Cy5 Alkyne: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety protocols and operational guidance for the handling and disposal of DiSulfo-Cy5 alkyne, a fluorescent dye integral to advanced biological research and drug development. Adherence to these procedures is paramount for ensuring personnel safety and minimizing environmental impact.
This compound is a dark blue solid utilized in bioconjugation applications.[1] While specific hazard information is best obtained from the Safety Data Sheet (SDS) provided by the supplier, general precautions for handling cyanine (B1664457) dyes and powdered chemicals should be strictly followed. This guide synthesizes available data and best practices to provide a robust framework for its safe use.
Essential Safety and Handling Protocols
Proper handling of this compound begins with a thorough understanding of its properties and the necessary precautions to mitigate potential risks. The following table summarizes key information for this compound.
| Property | Value | Source |
| Appearance | Dark blue solid | [1] |
| Solubility | Water, Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | [2] |
| Storage Conditions | -20°C, in the dark, desiccated | [2][3] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with side shields or a Face Shield | To protect against dust particles and splashes of solutions containing the dye. |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | Provides a barrier against skin contact. Check for perforations before use. |
| Body Protection | Laboratory Coat | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Essential when handling the powdered form to prevent inhalation of fine particles. |
Step-by-Step Handling Procedure
Preparation and Weighing:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Surface Protection: Cover the work surface with disposable absorbent bench paper to contain any spills.
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and solvent dispensers, are readily available.
-
Weighing: Carefully weigh the desired amount of the powdered dye in a weigh boat within the fume hood. Avoid creating dust clouds.
Dissolving the Compound:
-
Solvent Selection: this compound is soluble in water, DMSO, and DMF.[2] The choice of solvent will depend on the specific experimental requirements.
-
Dissolution: Add the appropriate solvent to the vessel containing the weighed dye. Gently swirl or vortex to dissolve. Sonication may be used to aid dissolution if necessary.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. All waste generated should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with the dye, such as gloves, weigh boats, and bench paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour solutions down the drain.
Disposal Method:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Type of Exposure | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
